molecular formula C₁₆H₁₈N₂O₄S B105769 Benzylpenicillenic acid CAS No. 3264-88-8

Benzylpenicillenic acid

Cat. No.: B105769
CAS No.: 3264-88-8
M. Wt: 334.4 g/mol
InChI Key: HKMIVRINPALWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylpenicillenic acid is a crucial degradation product and antigenic determinant of benzylpenicillin (Penicillin G) . It is formed from the breakdown of penicillin and is highly relevant in immunological and hypersensitivity studies. Its primary research value lies in its role in forming the major antigenic determinants responsible for penicillin allergy[ citation:3]. In aqueous solution at physiological pH, this compound reacts predominantly with the ε-amino groups of lysine residues in proteins to form ε-N-(D-α-benzylpenicilloyl)-lysine groups[ citation:3]. This penicilloyl conjugate is the major hapten responsible for penicillin hypersensitivity in both animal models and humans[ citation:3]. To a lesser extent, it can also react with cystine disulfide linkages in proteins to form mixed disulfide groups[ citation:3]. Researchers utilize this compound to study the mechanism of drug-induced allergic reactions, produce specific anti-penicillin antibodies in experimental models, and investigate the immunogenicity of beta-lactam drugs[ citation:3]. This reagent is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMIVRINPALWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313604
Record name Benzylpenicillenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3264-88-8
Record name Benzylpenicillenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylpenicillenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The Spontaneous Formation of Benzylpenicillenic Acid from Penicillin G

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylpenicillin (Penicillin G) is thermodynamically unstable in aqueous solution. While hydrolysis of the


-lactam ring to penicilloic acid is the dominant degradation pathway in strong alkali or enzymatic environments, the spontaneous rearrangement to benzylpenicillenic acid  represents a critical physicochemical phenomenon in neutral to weakly acidic conditions.

This guide details the mechanistic rearrangement of Penicillin G into this compound. It serves as a reference for pharmaceutical scientists regarding the stability profiles, immunogenic implications (hapten formation), and analytical detection of this specific impurity.

Part 1: Mechanistic Pathways & Chemical Kinetics

The formation of this compound is not a simple hydrolysis; it is an intramolecular rearrangement. Understanding this mechanism is vital for formulation stabilization and understanding the etiology of penicillin allergies.

The Intramolecular Rearrangement

In aqueous solution, particularly at pH 2.0 – 7.0, the side-chain amide carbonyl oxygen of Penicillin G acts as an internal nucleophile. It attacks the carbonyl carbon of the


-lactam ring. This attack facilitates the opening of the four-membered lactam ring without the immediate addition of water.

The reaction proceeds through an oxazolone-thiazolidine intermediate. This species is in tautomeric equilibrium with this compound.

Key Chemical Features:

  • Reaction Type: Isomerization (Molecular Weight remains 334.4 g/mol ).

  • Chromophore Formation: The resulting conjugated system in this compound exhibits strong UV absorption at 322 nm , a property absent in intact Penicillin G.

  • Reactivity: The oxazolone ring is highly electrophilic, making it reactive toward nucleophiles (amines, thiols).

Pathway Visualization

PenicillinDegradation cluster_legend Reaction Conditions PenG Penicillin G (Intact Beta-Lactam) Transition Transition State (Side-chain Carbonyl Attack) PenG->Transition Spontaneous Rearrangement Oxazolone Oxazolone-Thiazolidine Intermediate Transition->Oxazolone Ring Opening BPA This compound (UV Max: 322nm) Oxazolone->BPA Tautomerization Penillic Penillic Acid (Strong Acid Degradant) Oxazolone->Penillic pH < 2.0 legend_text Favored in pH 4.0 - 7.0 Catalyzed by buffers

Figure 1: The mechanistic pathway of Penicillin G rearrangement. Note the equilibrium between the oxazolone intermediate and this compound.

Part 2: Immunological Implications (The "Major Determinant")

The spontaneous formation of this compound is the primary driver of penicillin allergy. It acts as a pro-hapten .

Because this compound (and its oxazolone tautomer) is highly electrophilic, it reacts rapidly with free amino groups on carrier proteins (specifically the


-amino group of Lysine residues) in vivo. This reaction opens the oxazolone ring to form the benzylpenicilloyl  moiety.
  • Clinical Relevance: The benzylpenicilloyl-protein conjugate is the "Major Determinant" responsible for roughly 95% of IgE-mediated penicillin allergic reactions.

  • Control Strategy: Minimizing the formation of penicillenic acid in drug formulations is critical to reducing immunogenicity.

Part 3: Analytical Characterization & Protocols

To quantify the spontaneous formation of this compound, researchers must utilize its unique spectral properties. Unlike Penicillin G, which has negligible absorbance above 300 nm, this compound absorbs strongly at 322 nm (


).
Comparative Physicochemical Data
ParameterPenicillin G (Sodium Salt)This compound
Molecular Weight 356.37 g/mol 334.4 g/mol (Free acid)
UV

~257 nm, ~264 nm (Weak)322 nm (Strong)
Solubility Highly soluble in waterSparingly soluble (precipitates at low pH)
Stability pH Optima pH 6.0 – 6.8Unstable (reacts with nucleophiles)
Detection Method HPLC-UV (220 nm)UV Spectroscopy (322 nm) or HPLC
Experimental Protocol: Kinetic Degradation Study

Objective: To monitor the rate of this compound formation in solution.

Reagents:

  • Penicillin G Sodium (USP Grade).

  • 0.05 M Acetate Buffer (pH 4.0).

  • 0.05 M Phosphate Buffer (pH 7.0).

Workflow:

  • Preparation: Dissolve Penicillin G Sodium to a concentration of

    
     M in the respective buffer solutions pre-equilibrated at 25°C.
    
  • Baseline Scan: Immediately obtain a UV spectrum from 280 nm to 360 nm.

  • Incubation: Maintain solutions at 25°C (or 37°C for accelerated study) in a water bath.

  • Sampling: At intervals of 10, 20, 30, 60, and 120 minutes, transfer an aliquot to a quartz cuvette.

  • Measurement: Measure Absorbance at 322 nm .

  • Calculation: Calculate concentration using Beer-Lambert Law (

    
    ).
    
Analytical Logic Flow

AnalyticalWorkflow Sample Penicillin G Formulation (Time = t) Dilution Dilute in Buffer (Avoid alkaline pH) Sample->Dilution Split Split Sample Dilution->Split UV_Path Direct UV Spectroscopy Split->UV_Path Rapid Screen HPLC_Path Reverse Phase HPLC (C18 Column) Split->HPLC_Path Quantitation Measure_UV Measure Abs @ 322nm (Specific to Penicillenic Acid) UV_Path->Measure_UV Measure_HPLC Detect @ 220nm & 322nm Resolve Pen G vs. Impurities HPLC_Path->Measure_HPLC Result Quantify Degradation Rate Measure_UV->Result Measure_HPLC->Result

Figure 2: Decision matrix for analytical detection of Penicillenic Acid impurities.

Part 4: Critical Factors Influencing Formation

pH Dependence

The formation of this compound is pH-dependent.

  • pH < 2.0: The reaction favors Penillic Acid (a different isomer involving the imidazole ring).

  • pH 2.5 – 5.0: Formation of This compound is maximal. The protonation of the

    
    -lactam nitrogen facilitates the ring opening.
    
  • pH > 7.5: Hydrolysis to Penicilloic Acid dominates; penicillenic acid formation is suppressed, but the ring opens via hydroxide attack.

Buffer Catalysis

Nucleophilic buffers (like imidazole or high concentrations of phosphate) can catalyze the rearrangement or subsequent degradation of penicillenic acid. For stability studies, non-nucleophilic buffers (e.g., HEPES, Acetate) are preferred to isolate spontaneous degradation rates.

References

  • Levine, B. B. (1960). Formation of D-benzylpenicillenic acid from benzylpenicillin. Archives of Biochemistry and Biophysics.

  • Bundgaard, H. (1971). Penicillin stability: Kinetics of the formation of this compound in aqueous solution. Journal of Pharmacy and Pharmacology.

  • European Pharmacopoeia (Ph. Eur.) . Benzylpenicillin Sodium Monograph. (Standard for impurity limits including absorbance at 325 nm).

  • Parker, C. W., et al. (1962). Penicillin Allergy: The Formation of the Penicilloyl Determinant. Journal of Experimental Medicine.

Benzylpenicillenic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Formation, and Analytical Characterization[1]

Executive Summary

Benzylpenicillenic acid (CAS: 3264-88-8) is a critical, unstable rearrangement product of Benzylpenicillin (Penicillin G). While often classified as a degradation impurity, its significance extends far beyond simple chemical instability. It serves as the primary electrophilic intermediate responsible for the formation of the penicilloyl determinant —the major antigenic determinant in penicillin hypersensitivity (allergy).

This guide provides a technical deep-dive into the physicochemical nature of this compound, its formation mechanism via beta-lactam ring opening, and the specific analytical protocols required for its detection and characterization in pharmaceutical development.

Chemical Identity & Physicochemical Properties[2]

This compound is an oxazolone derivative formed by the rearrangement of the penicillin nucleus. Unlike the parent penicillin, which contains a fused beta-lactam-thiazolidine ring system, this compound features an oxazolone ring conjugated with a double bond, conferring distinct UV absorption properties.

Property Data
Common Name This compound
CAS Number 3264-88-8
Molecular Formula C₁₆H₁₈N₂O₄S
Molecular Weight 334.39 g/mol
IUPAC Name 2-[[(2-benzyl-5-oxo-1,3-oxazol-4-ylidene)methyl]amino]-3-methyl-3-sulfanylbutanoic acid
Chemical Class Oxazolone / Penicillin Degradant
UV Absorbance (

)
322 nm (Distinctive diagnostic peak)
Solubility Soluble in organic solvents (ethanol, chloroform); unstable in aqueous acidic/basic solutions.[1][2]
Mechanistic Pathways: Formation and Degradation

The formation of this compound is a result of the inherent strain in the beta-lactam ring of Penicillin G. Under specific conditions—particularly in the presence of weak acids or heavy metal ions—the amide side chain oxygen attacks the beta-lactam carbonyl. This intramolecular nucleophilic attack opens the beta-lactam ring, rearranging the structure into the isomeric oxazolone form (this compound).

This species is transient in aqueous solution. It can further hydrolyze to benzylpenicilloic acid (the stable, inactive metabolite) or react with nucleophiles (amines, thiols).

Diagram 1: The Penicillenic Acid Rearrangement Pathway

This diagram illustrates the rearrangement of Penicillin G into this compound and its subsequent fate.

PenicillenicFormation cluster_0 Instability Zone PenG Benzylpenicillin (Penicillin G) (Intact Beta-Lactam) Transition Tetrahedral Intermediate PenG->Transition Side-chain carbonyl attack Penicillenic This compound (Oxazolone Isomer) UV Max: 322 nm Transition->Penicillenic Ring Rearrangement Penicilloic Benzylpenicilloic Acid (Hydrolysis Product) Penicillenic->Penicilloic Hydrolysis (+H2O) (Loss of UV 322nm)

Caption: The rearrangement of Penicillin G to this compound involves the formation of an oxazolone ring, which is highly reactive and transient.

Clinical Significance: The Hapten Hypothesis

The clinical relevance of this compound lies in its electrophilicity . It acts as a "hapten," a small molecule that elicits an immune response only when attached to a larger carrier protein.

Because the oxazolone ring is highly reactive toward nucleophiles, it readily forms covalent bonds with the


-amino groups of lysine residues in serum proteins (like albumin). This reaction generates the Penicilloyl-Protein Conjugate , the "Major Antigenic Determinant" responsible for approximately 95% of penicillin allergies.
Diagram 2: Immunogenic Hapten Formation

This diagram details how this compound modifies host proteins to trigger an allergic response.

HaptenMechanism Penicillenic This compound (Reactive Electrophile) Complex Penicilloyl-Protein Conjugate (Major Antigenic Determinant) Penicillenic->Complex Aminolysis (Covalent Bonding) Protein Serum Protein (e.g., Albumin) Contains Lysine-NH2 Protein->Complex Aminolysis (Covalent Bonding) Immune Immune Recognition (IgE Mediated Response) Complex->Immune Antigen Presentation

Caption: this compound reacts with protein lysine residues to form the immunogenic penicilloyl conjugate.

Analytical Methodologies

Detecting this compound requires specific conditions due to its instability. The most reliable characteristic is its UV absorption maximum at 322 nm , which distinguishes it from Penicillin G (absorption < 220 nm) and Penicilloic acid.

HPLC Protocol Parameters

The following HPLC conditions are recommended for the separation of Penicillin G from its degradation products, including this compound.

ParameterSpecification
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV 322 nm (Specific for Penicillenic Acid)UV 220 nm (General Penicillin detection)
Temperature 25°C (Avoid high heat to prevent degradation during analysis)
Experimental Protocol: In Situ Generation and Detection

Objective: To generate this compound from Penicillin G via acid-catalyzed rearrangement and verify its presence using UV-Vis spectrophotometry or HPLC.

Safety: Penicillin G is a sensitizer. Handle all powders and solutions in a fume hood wearing gloves and a mask.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of Penicillin G Potassium in 10 mL of Phosphate Buffer (pH 7.0). This serves as the control (Time 0).

  • Acid Degradation (Generation Step):

    • Aliquot 5 mL of the stock solution into a separate vial.

    • Adjust the pH to 2.0 using 1M HCl.

    • Incubate the solution at 37°C for 60–90 minutes. This acidic environment promotes the protonation of the beta-lactam nitrogen and subsequent rearrangement to the oxazolone (this compound).

  • Quenching/Stabilization:

    • If analyzing by HPLC immediately, no quenching is needed.

    • If storing, neutralize to pH 6.0–7.0 immediately, though the oxazolone is unstable in water and will slowly hydrolyze to penicilloic acid. Immediate analysis is critical.

  • Detection (UV-Vis Verification):

    • Blank: Water/Buffer mixture.

    • Scan: Scan the spectrum from 200 nm to 400 nm.

    • Result: The intact Penicillin G (pH 7 control) will show end-absorption near 200–210 nm but effectively zero absorbance at 322 nm. The acid-treated sample will exhibit a new, distinct peak at 322 nm , confirming the formation of this compound.

  • Quantification (Optional - Mercuric Chloride Method):

    • For stable quantification, react the generated penicillenic acid with Mercuric Chloride (HgCl₂) .

    • This forms a stable penicillenate-mercaptide complex, which has a high extinction coefficient at 322 nm and is stable for analysis.

References
  • Levine, B. B. (1960).[2] Studies on the mechanism of the formation of the penicillin antigen.[2][3] I. Delayed allergic cross-reactions among penicillin G and its degradation products.[2] Journal of Experimental Medicine, 112(6), 1131–1156.[2] Link[2]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 65117, this compound. Retrieved from

  • Parker, C. W., de Weck, A. L., Kern, M., & Eisen, H. N. (1962).[2] The preparation and some properties of penicillenic acid derivatives relevant to penicillin hypersensitivity.[2] Journal of Experimental Medicine, 115(4), 803–819.[2] Link[2]

  • Wiese, B., & Martin, K. (1989). Basic extraction studies of benzylpenicillin and its determination by liquid chromatography with pre-column derivatisation. Journal of Pharmaceutical and Biomedical Analysis, 7(1), 67-78. Link

  • Gong, X., et al. (2025). The quantitative determination of benzylpenicillin by ultraviolet absorption.[4] ResearchGate.[5][6] Link

Sources

Benzylpenicillenic Acid: Degradation Pathways, Products, and Immunogenic Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylpenicillin (Penicillin G) is chemically fragile, primarily due to the high ring strain of its bicyclic


-lactam-thiazolidine nucleus. Benzylpenicillenic acid (BPA)  represents a critical pivot point in penicillin degradation. It is not merely a breakdown product; it is a highly reactive oxazolone intermediate that dictates the fate of the molecule—whether it isomerizes into stable contaminants or conjugates with host proteins to trigger life-threatening anaphylaxis.

This guide provides a technical deep-dive into the degradation mechanics of benzylpenicillin, focusing on the formation and downstream products of BPA. It is designed for pharmaceutical scientists requiring rigorous mechanistic understanding and validated analytical protocols.

Mechanistic Chemistry: The Degradation Cascade

The degradation of Benzylpenicillin is pH-dependent and driven by the nucleophilic reactivity of the side-chain carbonyl group.

Formation of this compound (The Oxazolone Rearrangement)

In neutral to weakly acidic solutions, the amide carbonyl of the phenylacetyl side chain acts as an internal nucleophile. It attacks the


-lactam carbonyl, leading to the opening of the 

-lactam ring and the formation of an oxazolone structure. This intermediate is this compound (BPA).
  • Key Feature: BPA possesses a conjugated system and a reactive anhydride-like linkage, making it a potent electrophile.

  • UV Signature: Unlike Penicillin G (which has weak absorption), BPA has a strong UV absorbance at 322 nm , allowing for specific spectrophotometric tracking.

Downstream Pathways

Once formed, BPA is unstable and partitions into three primary pathways depending on conditions:

  • Isomerization to Benzylpenillic Acid:

    • In acidic conditions, BPA undergoes an intramolecular rearrangement where the secondary amine of the thiazolidine ring attacks the oxazolone carbonyl.

    • Product: Benzylpenillic acid (an imidazoline-2-carboxylic acid derivative). This is a stable, non-biologically active isomer.

  • Hydrolysis to Benzylpenicilloic Acid:

    • In the presence of water (especially in alkaline media), the oxazolone ring opens.

    • Product: Benzylpenicilloic acid (dicarboxylic acid).

    • Stereochemistry: Initially forms as the 5R,6R isomer but epimerizes to the 5S,6R isomer (stable).[1]

    • Further Degradation: Penicilloic acid can decarboxylate to form Benzylpenilloic acid and Benzylpenilloaldehyde .

  • Aminolysis (Haptenization):

    • In the presence of primary amines (e.g.,

      
      -amino groups of lysine residues in Serum Albumin), BPA reacts rapidly.
      
    • Product: Benzylpenicilloyl-protein conjugate (The "Major Determinant" of penicillin allergy).

Pathway Visualization

PenicillinDegradation PenG Benzylpenicillin (Pen G) (Intact Beta-Lactam) BPA This compound (BPA) (Oxazolone Intermediate) UV: 322 nm PenG->BPA Intramolecular Nucleophilic Attack (Side chain carbonyl) Penillic Benzylpenillic Acid (Imidazoline Derivative) BPA->Penillic Acidic Rearrangement (Isomerization) Penicilloic Benzylpenicilloic Acid (Dicarboxylic Acid) BPA->Penicilloic Hydrolysis (OH- / H2O) Hapten Penicilloyl-Protein Conjugate (Immunogenic Hapten) BPA->Hapten Aminolysis (R-NH2) (Protein Conjugation) Penilloic Benzylpenilloic Acid (Decarboxylated Product) Penicilloic->Penilloic Decarboxylation (-CO2)

Figure 1: The central role of this compound (BPA) in the divergence of degradation products.

Factors Influencing Degradation Kinetics[1][4][5][6]

Understanding the variables below is crucial for stabilizing formulations and predicting impurity profiles.

ParameterEffect on DegradationMechanism
pH < 5.0 Accelerates Promotes protonation of the

-lactam nitrogen, facilitating ring opening to BPA and rearrangement to Penillic Acid.
pH > 8.0 Accelerates Direct hydroxide attack on

-lactam carbonyl. Favors hydrolysis to Penicilloic Acid over BPA formation.
Temperature Accelerates Follows Arrhenius kinetics.[2] High temps favor decarboxylation of Penicilloic acid to Penilloic acid.
Metal Ions Catalytic

,

, and

catalyze the hydrolysis of the

-lactam ring.
Buffers Variable Phosphate and citrate buffers can act as general acid-base catalysts, accelerating degradation compared to unbuffered water.

Analytical Characterization

HPLC Strategy

Separating Penicillin G from its degradation products requires a method capable of resolving polar acids (Penicilloic/Penillic) from the parent drug.

Methodology: Ion-Pair Reversed-Phase HPLC

  • Rationale: The degradation products are highly polar dicarboxylic acids that elute near the void volume in standard C18 chromatography. Ion-pairing reagents increase their retention.

Protocol Parameters:

  • Column: C18 (ODS), 5

    
    m, 250 x 4.6 mm.
    
  • Mobile Phase A: Phosphate buffer (pH 3.5) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 40% B over 20 minutes.

  • Detection:

    • 220 nm: Universal detection for Pen G and Penicilloic acid.

    • 322 nm: Specific detection for This compound (Oxazolone).

Mass Spectrometry (LC-MS/MS)

For structural confirmation, Electrospray Ionization (ESI) in positive mode is standard.

  • Penicillin G: [M+H]+ = 335.1

  • This compound: [M+H]+ = 335.1 (Isomer of Pen G, distinguished by retention time and fragmentation).

  • Benzylpenillic Acid: [M+H]+ = 335.1 (Isomer, distinct fragmentation pattern).

  • Benzylpenicilloic Acid: [M+H]+ = 353.1 (+H2O).

Experimental Protocol: Forced Degradation Study

This protocol generates BPA and its downstream products to validate analytical methods or study immunogenicity.

Objective

To induce the formation of this compound and separate it from Penillic and Penicilloic acids.

Materials
  • Benzylpenicillin Potassium (USP Reference Standard).

  • 0.1 M HCl and 0.1 M NaOH.[3]

  • Phosphate Buffer (pH 7.4).

  • HPLC System with DAD (Diode Array Detector).[3]

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve 50 mg Benzylpenicillin in 50 mL of Phosphate Buffer (pH 7.4). Final concentration: 1 mg/mL.

  • Acid Degradation (Promotes Penillic Acid):

    • Take a 5 mL aliquot of stock.

    • Adjust pH to 2.0 using 0.1 M HCl.

    • Incubate at room temperature for 60 minutes .

    • Note: This favors the rearrangement to Penillic acid via the BPA intermediate.

  • Neutral/Thermal Degradation (Promotes BPA Accumulation):

    • Take a 5 mL aliquot of stock.

    • Incubate at 60°C for 30 minutes without pH adjustment.

    • Note: Heat accelerates the oxazolone formation. Immediate analysis is required as BPA will further hydrolyze.

  • Alkaline Degradation (Promotes Penicilloic Acid):

    • Take a 5 mL aliquot of stock.

    • Adjust pH to 10.0 using 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes.

    • Neutralize with 0.1 M HCl before injection.

  • Analysis:

    • Inject 10

      
      L of each sample into the HPLC system described in Section 4.1.[3]
      
    • Monitor at 322 nm to identify the transient this compound peak in the Neutral/Thermal sample.

Immunological Implications: The Hapten Mechanism[3]

The clinical significance of BPA lies in its role as a "Pro-Hapten." Penicillin G itself is not immunogenic; it must conjugate with a carrier protein.

  • Mechanism: The oxazolone ring of BPA is highly electrophilic. It undergoes nucleophilic attack by the

    
    -amino group of lysine residues on serum proteins (e.g., Human Serum Albumin).
    
  • Result: Formation of the Penicilloyl determinant (BPO).

  • Clinical Correlate: This conjugate bridges IgE antibodies on the surface of mast cells, leading to degranulation and anaphylaxis.[4]

HaptenFormation BPA This compound (Electrophile) Complex Penicilloyl-Albumin Conjugate (Immunogen) BPA->Complex Covalent Bonding Protein Serum Albumin (Lysine-NH2) Protein->Complex Nucleophilic Attack MastCell Mast Cell Activation (IgE Cross-linking) Complex->MastCell Immune Recognition

Figure 2: The immunological pathway from chemical degradation to allergic response.

References

  • Ghebre-Sellassie, I. (2009).[5] Kinetic Analysis of Benzylpenicillin Degradation in Alkaline Media. Purdue University.[5]

  • Schwartz, M. A. (1969). Penicillenic acid, the mechanism of the acid and base catalysed hydrolysis reactions. Journal of the Chemical Society B.

  • Meng, J., et al. (2011). Direct Evidence for the Formation of Diastereoisomeric Benzylpenicilloyl Haptens from Benzylpenicillin and this compound in Patients. Journal of Pharmacology and Experimental Therapeutics.

  • Bird, A. E. (1984). Reversed-phase high-performance liquid chromatographic retention behaviour of benzylpenicillin and its acid-base degradation products. The Analyst.

  • Parker, C. W. (1962). Studies on the Mechanism of the Formation of the Penicillin Antigen. Journal of Experimental Medicine.

Sources

Benzylpenicillenic acid's role in penicillin allergy development

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with focused Google searches to get data on benzylpenicillenic acid's role in penicillin allergies. I'm targeting its formation, haptenation, and how the immune system recognizes it. I aim to build a strong base of knowledge before moving on.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to identify key mechanistic claims and suitable quantitative data for a table. I'm also thinking about experimental protocols. I will structure the technical guide to first introduce the allergy mechanism, then detail this compound's role. I'll synthesize info for causal explanations of research choices to ensure protocol self-validation.

Developing Visual Representations

I am now generating Graphviz diagrams to illustrate pathways, like the penicilloyl-protein conjugate formation and immune response, adhering to specified formats. Concurrently, I'm composing the guide's main body, integrating in-text citations linked to search results for robust support. Quantitative data is being compiled into tables, too.

Benzylpenicillenic Acid: Chemical Genesis and Immunogenic Bioactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylpenicillenic acid (BPA) represents a critical, albeit transient, degradation product of Benzylpenicillin (Penicillin G). While historically viewed merely as a stability impurity, its bioactivity profile is dominated by high electrophilic reactivity rather than therapeutic antimicrobial efficacy. BPA acts as a primary "haptenic intermediate," facilitating the formation of the benzylpenicilloyl (BPO) determinant—the major antigen responsible for penicillin hypersensitivity.

This guide details the initial investigations required to characterize BPA, focusing on its formation kinetics, unique oxazolone chemistry, and the mechanisms by which it modifies host proteins. It is designed for researchers investigating beta-lactam stability and immunotoxicology.

Chemical Genesis: The Oxazolone Rearrangement

Unlike hydrolytic degradation which yields the stable and biologically inert penicilloic acid, BPA forms via a specific intramolecular rearrangement of Penicillin G. This process is pH-dependent and involves the attack of the side-chain amide oxygen on the


-lactam carbonyl.
Mechanism of Action

The formation of BPA is characterized by the opening of the


-lactam ring and the simultaneous closure of an oxazolone ring. This structure is highly distinct from the parent drug, possessing a conjugated system that exhibits strong UV absorbance.

Key Structural Shift:

  • Parent (Pen G): Intact

    
    -lactam ring (Antibacterial).
    
  • Product (BPA): 2-benzyl-4-hydroxymethylene-5(4H)-oxazolone structure (Protein Reactive).

Visualization: Formation Pathway

The following diagram illustrates the isomerization of Penicillin G into this compound.

BPA_Formation PenG Benzylpenicillin (Pen G) (Intact Beta-Lactam) Inter Tetrahedral Intermediate (Side-chain Amide Attack) PenG->Inter pH < 5.0 Intramolecular Rearrangement BPA This compound (Oxazolone Ring Formed) Inter->BPA Ring Opening Isomerization

Figure 1: The acid-catalyzed rearrangement of Penicillin G to this compound via oxazolone ring closure.

Bioactivity: The Hapten Hypothesis

BPA is not a potent antibiotic; its "bioactivity" is defined by immunogenicity . The oxazolone ring of BPA is a potent electrophile. In physiological environments, it reacts rapidly with nucleophiles, specifically the


-amino groups of lysine residues on serum proteins (e.g., Human Serum Albumin).

This reaction opens the oxazolone ring and covalently binds the penicilloyl moiety to the protein, creating a "Major Determinant" antigen. This is the molecular basis of penicillin allergy.

Comparative Bioactivity Profile
ParameterBenzylpenicillin (Pen G)This compound (BPA)
Primary Activity Antibacterial (Cell Wall Inhibitor)Immunogenic (Hapten)
Reactive Moiety

-Lactam Ring
Oxazolone Ring
Target Penicillin-Binding Proteins (Bacteria)Lysine Residues (Host Proteins)
UV Absorbance Weak / Non-specificStrong (

nm)
Stability Moderate (Hydrolysis sensitive)Unstable (Rapidly conjugates)
Visualization: Protein Conjugation Mechanism

Protein_Binding BPA This compound (Electrophile) Complex Reaction Complex BPA->Complex Nucleophilic Attack Protein Serum Protein (Lysine-NH2 Nucleophile) Protein->Complex Nucleophilic Attack Conjugate Penicilloyl-Protein Conjugate (Major Antigenic Determinant) Complex->Conjugate Oxazolone Ring Opening Covalent Bond Formation

Figure 2: Mechanism of haptenation where BPA modifies protein lysine residues to form immunogenic conjugates.

Analytical Characterization

For researchers initiating investigations, identifying BPA relies on its distinct spectral properties. Unlike Penicillin G, BPA has a conjugated system that absorbs strongly in the UV region.

  • UV Spectroscopy: The hallmark of BPA formation is the emergence of a peak at 322 nm . This assay, pioneered by B.B. Levine, remains the standard for kinetic studies.

  • HPLC: Reverse-phase chromatography can isolate BPA, but rapid analysis is required due to its instability in aqueous buffers.

Experimental Protocols

These protocols are designed to generate BPA in situ and assess its reactivity.

Protocol A: Kinetic Generation and UV Detection (The Levine Assay)

Objective: To monitor the rate of BPA formation from Penicillin G under acidic conditions.

  • Preparation: Prepare a

    
     M solution of Potassium Benzylpenicillin in phosphate buffer (pH 7.5).
    
  • Acidification: Lower the pH to 4.0 using 1N HCl to initiate the rearrangement.

  • Incubation: Maintain the solution at 37°C.

  • Detection:

    • Aliquot samples every 15 minutes.

    • Measure Absorbance at 322 nm using a UV-Vis spectrophotometer.

    • Validation: The absorbance should increase linearly initially, then plateau as BPA degrades further or precipitates.

  • Quantification: Use the molar extinction coefficient (

    
    
    
    
    
    ) to calculate concentration.
Protocol B: In Vitro Protein Haptenation Assay

Objective: To validate the bioactivity of BPA by conjugating it to Human Serum Albumin (HSA).

  • Reagent Setup:

    • Solution A: 20 mg/mL HSA in carbonate buffer (pH 9.2).

    • Solution B: Freshly generated BPA (from Protocol A) or Penicillin G incubated for 24h to allow spontaneous degradation.

  • Reaction:

    • Mix Solution A and Solution B in a 1:1 ratio.

    • Incubate at 37°C for 4 hours.

  • Purification:

    • Perform dialysis against PBS (Phosphate Buffered Saline) for 24 hours to remove unbound penicillin/BPA.

  • Verification (Penamaldate Assay):

    • Treat the dialyzed protein with mercuric chloride (

      
      ).
      
    • Measure UV absorbance at 285 nm.

    • Result: An increase in absorbance confirms the presence of penicilloyl groups covalently bound to the albumin.

Visualization: Experimental Workflow

Workflow Step1 Acid Incubation (Gen. of BPA) Step2 Protein Mixing (HSA + BPA) Step1->Step2 Add Protein Step3 Dialysis (Remove Free Drug) Step2->Step3 4h @ 37°C Step4 UV Analysis (322nm or 285nm) Step3->Step4 Purified Conjugate

Figure 3: Step-by-step workflow for generating BPA and verifying its bioactivity via protein conjugation.

References

  • Levine, B. B. (1960).[1][2] Studies on the mechanism of the formation of the penicillin antigen.[1][2][3][4] I. Delayed allergic cross-reactions among penicillin G and its degradation products.[2] Journal of Experimental Medicine, 112(6), 1131-1156.[2]

  • Levine, B. B. (1961).[5] Studies on the mechanism of the formation of the penicillin antigen.[1][2][3][4] III. The N-(D-alpha-benzylpenicilloyl) group as an antigenic determinant responsible for hypersensitivity to penicillin G. Journal of Experimental Medicine, 114(6), 875-904.

  • Parker, C. W., de Weck, A. L., Kern, M., & Eisen, H. N. (1962). The preparation and some properties of penicillenic acid derivatives relevant to penicillin hypersensitivity. Journal of Experimental Medicine, 115(4), 803-819.

  • World Health Organization. (2023). The International Pharmacopoeia: Benzylpenicillin Potassium. (Reference for impurity standards and UV characteristics).

Sources

Methodological & Application

A Robust, Stability-Indicating HPLC Method for the Quantification of Benzylpenicillenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzylpenicillin (Penicillin G) is a cornerstone of antibiotic therapy, yet its efficacy and safety are intrinsically linked to its stability. A primary degradation pathway involves the rearrangement of benzylpenicillin to form benzylpenicillenic acid.[1][2] This transformation is significant not only due to the loss of antibacterial activity but also because this compound is implicated as a more reactive species in the formation of protein-conjugates that can induce allergic reactions.[3] Consequently, the accurate quantification of this compound is a critical parameter in the quality control of benzylpenicillin formulations, stability studies, and in understanding the mechanisms of penicillin allergy.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be stability-indicating, capable of resolving this compound from its parent compound, benzylpenicillin, and other potential degradation products. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of penicillin-based pharmaceuticals.

Scientific Principles and Method Rationale

The developed method leverages reversed-phase chromatography (RP-HPLC), a powerful technique for separating compounds with varying polarity.[4][5][6] The stationary phase, a C18 (octadecylsilyl) silica-based column, provides a non-polar surface. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), facilitates the elution of analytes based on their hydrophobic interactions with the stationary phase.

Analyte Characteristics: Benzylpenicillin and its degradation products, including this compound, are polar compounds containing ionizable carboxylic acid groups.[7] To achieve optimal retention and peak shape on a reversed-phase column, it is crucial to control the ionization state of these acidic functional groups.

Mobile Phase Selection: The mobile phase consists of an acetonitrile gradient in a phosphate buffer. The buffer is maintained at an acidic pH to suppress the ionization of the carboxylic acid moieties on both benzylpenicillin and this compound. This increases their hydrophobicity, leading to better retention and sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[8]

Detection: A UV-Vis detector is employed for the quantification of this compound. Penicillins and their derivatives exhibit characteristic UV absorbance, with a wavelength of 225 nm providing good sensitivity for the detection of various penicillins and their degradation products.[6]

Degradation Pathway of Benzylpenicillin

The primary degradation of benzylpenicillin in aqueous solutions can lead to several products, with this compound being a key intermediate, particularly under neutral to slightly acidic conditions. This rearrangement involves the opening of the β-lactam ring.[9] Further degradation can lead to other compounds such as benzylpenilloic acid.[9] Understanding this pathway is essential for developing a stability-indicating method that can distinguish between the parent drug and its degradants.

Benzylpenicillin Degradation Benzylpenicillin Benzylpenicillin Benzylpenicillenic_Acid This compound Benzylpenicillin->Benzylpenicillenic_Acid Rearrangement Benzylpenilloic_Acid Benzylpenilloic Acid Benzylpenicillenic_Acid->Benzylpenilloic_Acid Hydrolysis Other_Products Other Degradation Products Benzylpenicillenic_Acid->Other_Products

Caption: Degradation pathway of Benzylpenicillin.

Materials and Reagents

  • Standards: Benzylpenicillin Potassium (Reference Standard), this compound (Reference Standard)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄)

  • Equipment: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector; Analytical balance; pH meter; Volumetric flasks and pipettes; Syringe filters (0.45 µm).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters have been selected to ensure robust separation and accurate quantification.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 20 µL

Experimental Protocol

The following section details the step-by-step procedures for solution preparation and analysis.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions (Benzylpenicillin & this compound) F Inject Standard Solutions B->F C Prepare Sample Solution G Inject Sample Solutions C->G E Inject Blank (Diluent) D->E E->F F->G H Integrate Chromatograms F->H G->H I Generate Calibration Curve H->I J Quantify this compound in Samples I->J

Caption: HPLC analysis workflow for this compound.

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

2. Standard Solution Preparation

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.

  • Benzylpenicillin Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of benzylpenicillin potassium reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase A.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. A mixed standard containing a high concentration of benzylpenicillin (e.g., 500 µg/mL) and a known concentration of this compound should also be prepared to confirm resolution.

3. Sample Preparation

  • Accurately weigh a portion of the sample containing benzylpenicillin and dissolve it in a known volume of mobile phase A to achieve a target concentration of approximately 1 mg/mL of benzylpenicillin.[10]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (this compound) ≤ 2.0
Theoretical Plates (this compound) ≥ 2000
Resolution (Benzylpenicillin & this compound) ≥ 2.0
Relative Standard Deviation (RSD) for replicate injections of the standard ≤ 2.0%

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (mobile phase A) to ensure no interfering peaks are present.

  • Inject the calibration standards in triplicate.[11]

  • Inject the sample solutions.

6. Data Analysis and Quantification

  • Integrate the peak areas of this compound in the chromatograms.

  • Construct a calibration curve by plotting the mean peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[11] A correlation coefficient of ≥ 0.999 is generally considered acceptable.[11]

  • Use the calibration curve to determine the concentration of this compound in the sample solutions.

Method Validation

This HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of this compound from benzylpenicillin and other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantification of this compound in the presence of benzylpenicillin. The method is stability-indicating, allowing for the accurate assessment of product degradation and impurity profiling. Adherence to the outlined protocol and proper method validation will ensure the generation of high-quality, reproducible data critical for drug development, quality control, and research applications in the pharmaceutical industry.

References

  • ResearchGate. (n.d.). HPLC chromatograms of (A) benzylpenicillin polymerized sample and (B)... Retrieved from [Link]

  • Hla, T. H., et al. (2022). Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial. Journal of Infection and Chemotherapy, 28(8), 1035-1040. Retrieved from [Link]

  • Vella-Brincat, J., et al. (2005). Stability of benzylpenicillin during continuous home intravenous therapy. Journal of Antimicrobial Chemotherapy, 55(4), 585-587. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Ball, C. (n.d.). Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. LCGC International. Retrieved from [Link]

  • Kessler, D. P., et al. (1985). Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations. Journal of Pharmaceutical Sciences, 74(12), 1278-1282. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1032. Retrieved from [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 456-464. Retrieved from [Link]

  • Ghebre-Sellassie, I. (1982). KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND. Purdue e-Pubs. Retrieved from [Link]

  • Notarianni, L. J., & Pearce, J. (1988). A Rapid Method for the Determination of Benzylpenicillin in Serum by Reversed-Phase HPLC. Journal of Antimicrobial Chemotherapy, 21(5), 623-628. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC and LC-MS analyses of penicillin G treated with H 2 S... Retrieved from [Link]

  • Jehle, S., et al. (2024). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. Pharmaceutics, 16(10), 1409. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Penicillin G sodium on Newcrom R1 HPLC column. Retrieved from [Link]

  • Akmal, M. A., Chaudhry, J. A., & Iqbal, M. S. (1998). The HPLC analysis of process materials of semi-synthetic penicillins. Journal of the Chemical Society of Pakistan, 20(3), 209-212. Retrieved from [Link]

  • Yermolayev, A. A., et al. (2021). Chemical Stability Study of the Benzylpenicillin Eye Drops compounding preparation by Thin Layer Chromatography. Asian Journal of Pharmaceutics, 15(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylpenillic acid. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1983). Separation and Identification of Nine Penicillins by Reverse Phase Liquid Chromatography. Journal of the Association of Official Analytical Chemists, 66(6), 1534-1540. Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. (2015). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. Journal of Chromatographic Science, 53(7), 1085-1091. Retrieved from [Link]

  • American Chemical Society. (2018). Benzylpenicillin. Retrieved from [Link]

  • Kumar, V., et al. (2013). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science, 51(8), 733-742. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylpenilloic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Penicillin G. PubChem. Retrieved from [Link]

Sources

Application Note: High-Fidelity Chromatographic Analysis of Benzylpenicillenic Acid (EP Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and pharmaceutical quality control professionals. It synthesizes regulatory standards (EP/USP) with practical, field-proven methodologies for handling the unstable impurity Benzylpenicillenic Acid.

Executive Summary

This compound (BPA) is a critical degradation product and process impurity of Benzylpenicillin (Penicillin G). Designated as Impurity B in the European Pharmacopoeia (EP), it is formed through the isomerization of the


-lactam ring under weak acidic or neutral conditions.

Unlike other penicillin impurities, BPA possesses a unique conjugated oxazolone structure that exhibits strong UV absorbance at 322 nm . This spectral signature allows for highly selective detection against the background of the parent drug (which absorbs maximally at 220 nm). However, BPA is thermodynamically unstable, rapidly hydrolyzing into penillic or penicilloic acid. This protocol details a rigorous methodology to capture, separate, and quantify BPA before it degrades, ensuring regulatory compliance and data integrity.

Chemical Mechanism & Stability Profile

Understanding the formation pathway is prerequisite to accurate analysis. BPA is not a static impurity; it is a transient intermediate in the degradation cascade of Penicillin G.

Degradation Pathway Diagram

The following diagram illustrates the isomerization of Penicillin G into this compound and its subsequent breakdown.

PenicillinDegradation Figure 1: Degradation pathway of Penicillin G to this compound. PenG Benzylpenicillin (Penicillin G) Abs: 220 nm BPA This compound (EP Impurity B) Abs: 322 nm (Oxazolone) PenG->BPA Isomerization (Weak Acid/Neutral pH) Penillic Penillic Acid (Stable) BPA->Penillic Decarboxylation/ Rearrangement Penicilloic Penicilloic Acid (Hydrolysis Product) BPA->Penicilloic Hydrolysis (Ring Opening)

[1] Key Insight: The formation of the oxazolone ring in BPA creates a conjugated system responsible for the


 shift to 322 nm. This is the primary "fingerprint" used for identification.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (EP Impurity B) Sodium Salt.[1][2][3][4][5]

    • Note: If a certified reference standard is unavailable due to stability, it is often generated in situ or a "System Suitability Mixture" containing known impurities is used.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
Standard Preparation (CRITICAL)

Warning: BPA is highly unstable in solution. Follow this "Just-in-Time" preparation workflow to prevent false negatives.

  • Stock Solution: Weigh the BPA standard into a volumetric flask.

  • Dissolution: Dissolve immediately in a cold (

    
    ) mixture of Water:Acetonitrile (80:20 v/v).
    
    • Why? High organic content can sometimes accelerate rearrangement; cold aqueous-organic mixes slow down hydrolysis.

  • Storage: Do not store. Inject within 20 minutes of preparation. If an autosampler is used, ensure the sample tray is cooled to

    
    .
    
Chromatographic Conditions

This method utilizes a Reversed-Phase (RP-HPLC) approach compatible with USP/EP monographs for Penicillin G.

ParameterSettingRationale
Column C18 (L1 packing),

mm, 5

m
Standard stationary phase for polar/non-polar separation.
Mobile Phase A Phosphate Buffer (pH 3.5 - 4.5)Acidic pH suppresses ionization of carboxylic groups, improving retention.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard backpressure and efficiency balance.
Temperature

(Column),

(Autosampler)
Critical: Ambient column temp is fine, but sample must be cold.
Detection Channel A: 220 nm (Pen G)Channel B: 325 nm (BPA)Dual-wavelength detection allows simultaneous assay of parent and specific impurity.
Gradient Profile

A gradient is recommended to separate the early-eluting degradation products (Penicilloic acid) from BPA and Penicillin G.

  • 0-5 min: 10% B (Isocratic hold for polar degradants)

  • 5-20 min: 10%

    
     60% B (Linear ramp to elute Pen G and BPA)
    
  • 20-25 min: 60% B (Wash)

  • 25-30 min: 10% B (Re-equilibration)

Analytical Workflow

The following DOT diagram outlines the logical flow of the analysis, emphasizing the critical decision points regarding stability.

HPLCWorkflow Figure 2: Just-in-Time Analytical Workflow for Unstable Impurities. cluster_Prep Critical Preparation Phase Start Start Analysis Prep Prepare Mobile Phase & Equilibrate System Start->Prep StdCheck Check Standard Availability (EP Impurity B) Prep->StdCheck Weigh Weigh Standard (Rapidly) StdCheck->Weigh Dissolve Dissolve in Cold Solvent (4°C) Weigh->Dissolve Inject Immediate Injection (< 20 mins) Dissolve->Inject Run Run HPLC Gradient Inject->Run Detect Dual Detection: 220 nm (Parent) & 325 nm (BPA) Run->Detect Analyze Calculate RRT & Purity Detect->Analyze

Data Analysis & Interpretation

Identification via Relative Retention Time (RRT)

In standard C18 methods (phosphate/methanol), the elution order is generally:

  • Penicilloic/Penillic Acids: Early eluting (polar).

  • Benzylpenicillin (Pen G): Main peak (defined as RRT = 1.0).

  • This compound (BPA): Elutes after the polar degradants but often close to or slightly before Penicillin G depending on the exact pH and organic modifier.

    • Note: Always confirm RRT with the specific reference standard run in the same sequence.

Spectral Confirmation
  • The 322 nm Check: If a peak appears at the expected RRT but shows no absorbance at 322 nm , it is not this compound. It is likely a hydrolysis product (penicilloic acid).

  • Purity Calculation:

    
    
    
    • Where

      
       is the area of the peak at 220 nm (or 325 nm if using specific calibration).
      
    • RF (Response Factor): Note that BPA has a much higher molar absorptivity at 322 nm than Pen G. If quantifying BPA using the Pen G standard (external standard method), a correction factor (Response Factor) must be applied, typically provided in the EP/USP monograph.

Troubleshooting Guide

IssueProbable CauseCorrective Action
BPA Peak Area Decreasing Degradation in the autosampler vial.Ensure autosampler is at

. Prepare fresh standards every 4 hours.
No Peak at 325 nm Complete hydrolysis to penicilloic acid.[6]Check pH of mobile phase (must be acidic). Check age of standard solution.
Split Peaks Isomerization or pH mismatch.Ensure sample solvent matches initial mobile phase conditions.
Ghost Peaks Carryover from previous high-concentration injection.Run a blank injection (mobile phase) between samples.

References

  • European Pharmacopoeia (Ph.[4] Eur.) , "Benzylpenicillin Potassium Monograph - Impurity B," EDQM.

  • United States Pharmacopeia (USP) , "Penicillin G Reference Standards," USP-NF.

  • Li, D., et al. (2008).[7] "Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant." Water Research.

  • Carpenter, F. H., et al. (1948).[6][8] "this compound as an intermediate in the synthesis of benzylpenicillin."[8] Journal of Biological Chemistry.

  • Batty, K., et al. (2022). "Stability of benzylpenicillin for continuous intravenous infusions." Journal of Infection and Chemotherapy.

Sources

Application Note: Advanced Mass Spectrometry Techniques for the Unambiguous Identification of Benzylpenicillenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzylpenicillenic acid is a primary and highly reactive degradation product of benzylpenicillin (Penicillin G), formed under acidic conditions. Its presence in pharmaceutical formulations is a critical quality attribute, as it can be implicated in penicillin-related allergies and indicates product instability. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the robust identification and characterization of this compound using state-of-the-art liquid chromatography-mass spectrometry (LC-MS) techniques. We present detailed protocols for both Triple Quadrupole (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Introduction: The Challenge of this compound

Benzylpenicillin's therapeutic efficacy is intrinsically linked to the integrity of its strained β-lactam ring.[1] Under acidic conditions, this ring undergoes rearrangement to form this compound, an isomeric and highly reactive intermediate.[2] This molecule is a potent electrophile and can react with proteins to form haptens, which are a primary cause of penicillin-induced hypersensitivity reactions. Furthermore, its presence signifies the degradation of the active pharmaceutical ingredient (API), compromising the drug's potency and safety.

Therefore, a sensitive and highly selective analytical method is required to detect and identify this compound, often in the presence of the parent drug and other related degradation products like penilloic and penillic acids.[3] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and structural specificity, making it the gold standard for this application.[4][5]

Foundational Principles: Why LC-MS?

The choice of LC-MS is dictated by the physicochemical properties of this compound and the complexity of the matrices in which it is found.

  • Chromatographic Separation (LC): this compound is an isomer of benzylpenicillin, meaning they have the exact same mass. Without chromatographic separation, a mass spectrometer alone cannot differentiate between them. A reversed-phase HPLC or UHPLC system effectively separates these isomers based on their slight differences in polarity, ensuring that only one compound enters the mass spectrometer at a given time.[1]

  • Soft Ionization (Electrospray Ionization - ESI): Penicillins and their derivatives are thermally labile. ESI is a "soft" ionization technique that transfers molecules from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation.[6] For this compound, which contains acidic and basic functional groups, ESI in positive ion mode is highly efficient at generating the protonated molecular ion, [M+H]⁺, which serves as the precursor for subsequent MS analysis.[7]

  • Mass Analysis (MS/MS and HRMS):

    • Tandem Mass Spectrometry (MS/MS): Performed on triple quadrupole instruments, this technique provides exceptional selectivity and sensitivity. The first quadrupole selects the precursor ion ([M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects specific, characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise, allowing for confident identification even at trace levels.[8]

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers measure mass with extremely high accuracy (typically <5 ppm).[4] This allows for the determination of the elemental composition of the molecule and its fragments, providing an orthogonal method of confirmation and aiding in the identification of unknown impurities.[9]

Experimental Workflow and Protocols

The overall analytical workflow is a multi-stage process designed to ensure sample integrity, analytical reproducibility, and data reliability.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., Drug Product, Biological Fluid) Dissolution Dissolution & Dilution (for simple matrices) Sample->Dissolution Extraction Protein Precipitation / SPE (for complex matrices) Sample->Extraction Filtration Filtration (0.22 µm) Dissolution->Filtration Extraction->Filtration LC UHPLC Separation (C18 Column) Filtration->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Analysis (MS/MS or HRMS) ESI->MS Confirm Confirmation Criteria: - Retention Time Match - MRM Transitions & Ion Ratio - Accurate Mass (<5 ppm) MS->Confirm

Caption: General experimental workflow for this compound identification.

Protocol 1: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system. The choice of method depends on matrix complexity.

A. For Pharmaceutical Formulations (e.g., Powders for Injection): This protocol is adapted from standard methods for penicillin impurity profiling.[10]

  • Reconstitution: Accurately weigh a portion of the sample and reconstitute it in a diluent (e.g., 50:50 acetonitrile:water) to a target concentration of approximately 1 mg/mL of the parent drug.

  • Vortex & Sonicate: Vortex the solution for 1 minute, followed by sonication for 5 minutes to ensure complete dissolution.

  • Dilution: Perform a serial dilution of the stock solution with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to bring the concentration into the linear range of the instrument (e.g., 1-1000 ng/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

B. For Complex Matrices (e.g., Plasma, Tissue Homogenate): This protocol leverages protein precipitation and solid-phase extraction (SPE) for effective cleanup.[11][12][13]

  • Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Penicillin G-d7).[11] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution (Optional but recommended for concentration): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.

  • Solid-Phase Extraction (SPE) for Maximum Cleanup:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

    • Load the supernatant (or reconstituted sample).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of acetonitrile or methanol.[1]

    • Evaporate the eluate and reconstitute in 100 µL of mobile phase A for injection.

Protocol 2: LC-MS Methodologies

A. UHPLC System and Conditions: The following conditions are a robust starting point for separating benzylpenicillin from its degradation products.[1][14]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in positive ionization and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity, leading to better chromatography.
Injection Volume 5 µLA small volume minimizes peak distortion.
Gradient 5% B to 95% B over 8 min; hold for 2 min; re-equilibrateA gradient is necessary to elute the parent drug and multiple degradation products.

B. Mass Spectrometry Conditions:

ParameterSetting for Triple Quadrupole (MRM)Setting for HRMS (Orbitrap/Q-TOF)
Ionization Mode ESI PositiveESI Positive
Capillary Voltage 3.5 - 4.5 kV3.5 - 4.5 kV
Source Temp. 350 - 450 °C350 - 450 °C
Scan Mode Multiple Reaction Monitoring (MRM)Full MS / dd-MS² (Data-Dependent)
Resolution Unit (~0.7 Da)>35,000 FWHM
Collision Gas ArgonNitrogen or Argon
Collision Energy Optimized per transition (e.g., 10-30 eV)Stepped Collision Energy (e.g., 15, 30, 45 eV)

Data Interpretation: Identifying the Fingerprint

The molecular formula for both Benzylpenicillin and this compound is C₁₆H₁₈N₂O₄S. The monoisotopic mass is 334.0987 Da. The protonated precursor ion [M+H]⁺ is therefore m/z 335.0965 .

A. Tandem MS (MRM) Identification: For confident identification, at least two MRM transitions are monitored.[15] The ratio of the quantifier (most intense) to qualifier (less intense) transition must be consistent between the sample and an authentic standard.

AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)Role
This compound335.1176.1 Quantifier
335.1114.1 Qualifier
Benzylpenicillin (for comparison)335.1160.1 Quantifier[11]
335.1176.1 Qualifier[11]

Note: While m/z 176.1 can be a product ion for both isomers, its relative abundance and the presence of other unique fragments (like m/z 160.1 for Penicillin G) allow for differentiation when combined with chromatographic separation.

B. High-Resolution MS (HRMS) Confirmation: HRMS provides an additional layer of certainty. The measured mass of the precursor ion in the sample must be within 5 ppm of the theoretical exact mass.

  • Theoretical [M+H]⁺: 335.0965 Da

  • Acceptable Measured Mass Range (at 5 ppm): 335.0948 - 335.0982 Da

C. Fragmentation Pathway of this compound: The fragmentation of this compound is distinct from that of benzylpenicillin due to its rearranged oxazolone-thiazolidine core. The primary fragmentation events involve the cleavage of this core structure.

G cluster_main Proposed Fragmentation of Protonated this compound cluster_frags Parent [M+H]⁺ m/z 335.1 Frag1 [C₉H₁₀NO]⁺ m/z 148.1 (Oxazolone fragment) Parent->Frag1 Cleavage of thiazolidine ring Frag2 [C₇H₁₁NO₂S]⁺ m/z 174.1 Parent->Frag2 Loss of phenylacetyl group Frag3 [C₈H₈NO]⁺ m/z 134.1 Frag1->Frag3 -CH₂ Frag4 [C₇H₈N]⁺ m/z 106.1 Frag3->Frag4 -CO

Caption: Proposed key fragmentation pathways for this compound.

Disclaimer: The exact fragmentation can be complex. The proposed pathway is based on established fragmentation principles of related structures. Verification with a certified reference standard is essential.[16][17]

Conclusion

The protocols detailed in this application note provide a robust framework for the selective and sensitive identification of this compound. By combining high-efficiency chromatographic separation with the specificity of tandem mass spectrometry or the accuracy of high-resolution mass spectrometry, analysts can confidently monitor the stability of benzylpenicillin products. The key to a self-validating system lies in the multi-faceted confirmation approach: matching retention time, monitoring at least two specific MRM transitions with a consistent ion ratio, and, where possible, confirming the accurate mass of the precursor ion. This rigorous methodology is essential for ensuring pharmaceutical quality, safety, and regulatory compliance.

References

  • U.S. Food and Drug Administration. (n.d.). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites.
  • Jones, A. et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jones, A. et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. PubMed. Retrieved from [Link]

  • Al-Tannak, N. F. et al. (2006). Measurement of benzylmercapturic acid in human urine by liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry. PubMed. Retrieved from [Link]

  • Van den Heuvel, H. et al. (2016). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Retrieved from [Link]

  • PPD, Inc. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Kessler, D. P. et al. (1983). Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations. J. Chem. Soc., Perkin Trans. 2. Available at: [Link]

  • U.S. Department of Agriculture. (2020). Determination and Confirmation of Penicillin G by LC-MS/MS. Food Safety and Inspection Service. Retrieved from [Link]

  • Moreno-Bondi, M. C. et al. (2018). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. PubMed Central. Retrieved from [Link]

  • Riezk, A. et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]

  • Wilson, R. C. et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). MS analysis results of benzylpenicillin dimers. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Decomposition Products in Drugs (LC/MS). Retrieved from [Link]

  • Suwanrumpha, S. et al. (1990). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biological Mass Spectrometry. Available at: [Link]

  • Tjaden, U. R. et al. (1982). Determination of benzylpenicillin in plasma and lymph at the ng ml−1 level by reversed-phase liquid chromatography in combination with digital subtraction chromatography technique. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Jones, A. et al. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS. PubMed. Retrieved from [Link]

  • Yahaya, I. et al. (2022). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. Molecules. Available at: [Link]

  • Cole, M. & Rolinson, G. N. (1972). Biological breakdown of benzylpenicillin by preformed mats of penicillin-producing organisms. PubMed Central. Retrieved from [Link]

  • Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chain, E. B. (1945). The chemical structure of the penicillins. Nobel Prize Lecture. Retrieved from [Link]

  • Frontiers Media. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for electrospray ionization. Retrieved from [Link]

  • MDPI. (2023). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Roets, E. et al. (1996). Investigation of the reaction mechanism of the mercurimetric determination of benzylpenicillin. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. Retrieved from [Link]

Sources

Application Note: Kinetic Profiling of Benzylpenicillenic Acid (BPA) Rearrangement and Protein Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Benzylpenicillenic acid (BPA) is not merely a degradation product; it is a critical, reactive intermediate in the rearrangement of Benzylpenicillin (Penicillin G). Its formation and subsequent reactivity with nucleophilic residues (specifically lysine and cysteine) on proteins are central mechanisms in the hapten hypothesis of penicillin allergy.

For researchers in drug development and immunotoxicology, monitoring BPA kinetics offers a window into the chemical instability of beta-lactams and their potential for immunogenicity . Unlike the parent penicillin G, which has weak UV absorption, BPA possesses a strong, characteristic chromophore at 320 nm (


), making it an ideal reporter molecule for spectrophotometric kinetic studies.
Core Applications
  • Stability Profiling: Determining the rate of Penicillin G isomerization to BPA under varying pH and temperature conditions.

  • Haptenation Kinetics: Quantifying the reaction rate of BPA with protein nucleophiles (e.g., Human Serum Albumin - HSA) to predict immunogenic potential.

  • Thiol Reactivity Assays: Using BPA as a probe to measure the accessibility of thiol groups in enzyme active sites or scavenging systems.

Mechanistic Pathway

The kinetic study of BPA revolves around two distinct phases: its formation from Penicillin G and its consumption by nucleophiles.

Reaction Scheme
  • Formation: Penicillin G undergoes an intramolecular rearrangement (often acid-catalyzed or spontaneous at neutral pH) to open the

    
    -lactam ring, forming this compound.
    
  • Conjugation: The oxazolone ring of BPA acts as a potent electrophile, reacting with amines (Lys) or thiols (Cys) to form stable penicilloyl adducts.

BPA_Pathway Figure 1: Kinetic Pathway of this compound Formation and Reactivity PenG Benzylpenicillin (Pen G) BPA This compound (BPA) (Abs Max: 320 nm) PenG->BPA Isomerization (k1) Adduct Penicilloyl-Protein Adduct (Immunogen) BPA->Adduct + Nucleophile (R-NH2/R-SH) (k2) Penicilloic Penicilloic Acid (Hydrolysis Product) BPA->Penicilloic + H2O (Hydrolysis)

Figure 1: Kinetic Pathway of this compound Formation and Reactivity.

Experimental Protocols

Protocol A: Kinetic Monitoring of BPA Formation (Isomerization Assay)

Objective: Determine the rate constant (


) of Penicillin G rearrangement to BPA.
Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: Benzylpenicillin Potassium Salt (High Purity).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4) or Acetate Buffer (pH 4.0 for accelerated studies).

  • Instrument: UV-Vis Spectrophotometer with temperature control (Peltier), set to 37°C.

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Methodology
  • Baseline Correction: Warm the spectrophotometer to 37°C. Blank the instrument with the chosen buffer at 320 nm .

  • Substrate Preparation: Prepare a fresh stock solution of Benzylpenicillin (10 mM) in cold water. Note: Keep on ice to prevent premature degradation.

  • Reaction Initiation:

    • Add 2.9 mL of pre-warmed Buffer to the cuvette.

    • Rapidly add 100

      
      L of Benzylpenicillin stock (Final concentration: ~330 
      
      
      
      M).
    • Mix by inversion (3x) immediately.

  • Data Acquisition:

    • Start kinetic mode immediately.

    • Monitor Absorbance (

      
      ) every 30 seconds for 60–120 minutes.
      
    • The signal will increase as BPA forms.

Data Analysis

The formation of BPA typically follows first-order kinetics initially.



  • Plot

    
     vs. Time.
    
  • Calculate the initial rate (

    
    ) from the linear portion of the slope.
    
  • Use the extinction coefficient

    
     to convert Absorbance/min to Concentration/min.
    
Protocol B: Nucleophilic Scavenging Assay (Protein Binding)

Objective: Measure the reactivity of BPA towards a model protein (HSA) or thiol (Cysteine). This mimics the in vivo haptenation process.

Reagents
  • Pre-formed BPA: Generate BPA by incubating Penicillin G (10 mM) in pH 4.0 acetate buffer for 2 hours, then neutralize. Alternatively, use commercially available Penicillenic acid if stable source exists (rare).

  • Nucleophile: Human Serum Albumin (HSA, fatty-acid free) or N-acetyl-L-cysteine (NAC).

  • Buffer: PBS, pH 7.4.[5]

Step-by-Step Methodology
  • Setup: Prepare a solution of BPA (~50

    
    M) in PBS. Measure initial absorbance (
    
    
    
    ) at 320 nm to confirm concentration.
  • Addition: Add the nucleophile (HSA or NAC) in excess (e.g., 10-fold molar excess).

  • Monitoring:

    • Track the decrease in absorbance at 320 nm.

    • As BPA reacts with the nucleophile to form the penicilloyl adduct, the specific oxazolone chromophore at 320 nm is destroyed (or shifts significantly).

  • Control: Run a parallel cuvette with BPA + Buffer (no nucleophile) to account for spontaneous hydrolysis.

Workflow Diagram

Protocol_Workflow Figure 2: Experimental Workflow for BPA Kinetics cluster_measure Spectrophotometry start Start: Reagent Prep step1 Prepare Penicillin G Stock (Keep on Ice) start->step1 step2 Inject into Pre-warmed Buffer (Cuvette at 37°C) step1->step2 step3 Monitor A320 nm (Formation Phase) step2->step3 step4 Add Nucleophile (Optional) (HSA / Cysteine) step3->step4 If testing reactivity calc Calculate Rate Constants (Beer-Lambert Law) step3->calc If testing stability step5 Monitor Decay A320 nm (Conjugation Phase) step4->step5 step5->calc

Figure 2: Experimental Workflow for BPA Kinetics.

Critical Technical Parameters

Extinction Coefficients & Constants
ParameterValueNotesRef

(BPA)
320 nmCharacteristic oxazolone absorption[1, 2]


High sensitivity allows

M detection
[1]
pH Sensitivity HighFormation is acid-catalyzed; Hydrolysis is base-catalyzed[3]
Temperature 37°CPhysiological relevance for immunogenicity studies[2]
Troubleshooting & Optimization
  • Buffer Interference: Avoid buffers with primary amines (e.g., Tris) if studying formation, as they can react with BPA and act as nucleophiles, altering the apparent kinetics. Use Phosphate or HEPES.

  • Spontaneous Hydrolysis: BPA is unstable in water. Always subtract the background hydrolysis rate (Control) from the nucleophile reaction rate.

  • Mercury Salts: Historic assays use mercuric chloride to catalyze the reaction for total penicillin quantification (forming a complex absorbing at 325 nm). Ensure your equipment is compatible if using heavy metals, though the protocols above focus on spontaneous/physiological kinetics.

References

  • Carpenter, F. H., Turner, R. A., & du Vigneaud, V. (1948).[8] this compound as an intermediate in the synthesis of benzylpenicillin. Journal of Biological Chemistry.

  • Levine, B. B. (1960). Formation of diastereoisomeric benzylpenicilloyl haptens from benzylpenicillin and this compound in patients.[9][10] Nature.

  • Munoz, F., et al. (2025).[11] Thiol-catalysed hydrolysis of benzylpenicillin. ResearchGate.[12]

  • Tonge, P. J. (2019).[11] Quantifying the Interactions between Biomolecules: Guidelines for Assay Design. ACS Infectious Diseases.[11]

Sources

Screening for antibacterial activity of benzylpenicillenic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Screening for Antibacterial Activity of Benzylpenicillenic Acid Derivatives

Abstract

This compound is a key rearrangement product of benzylpenicillin (Penicillin G) characterized by an oxazolone-thiazolidine structure. While often studied as an allergenic hapten, its derivatives (e.g., thioesters, amides) represent a scaffold of interest for novel antibacterial agents and beta-lactamase inhibitors. However, the intrinsic instability of the penicillenic acid core—susceptible to pH-dependent rearrangement into penillic or penicilloic acid—renders standard screening protocols unreliable. This guide provides a modified workflow for screening these derivatives, emphasizing strict pH control, solvent compatibility, and time-resolved analysis to differentiate true antibacterial activity from degradation artifacts.

Chemical Context & Stability Challenges

Before screening, researchers must understand the "Stability Triangle." this compound contains a reactive oxazolone ring and a free sulfhydryl group (in open forms) or thiazolidine ring.

  • Acidic Conditions (pH < 5): Rapid rearrangement to Benzylpenillic Acid (generally inactive).

  • Alkaline Conditions (pH > 8): Hydrolysis to Benzylpenicilloic Acid (inactive).

  • Neutral Conditions (pH 6.5–7.4): Optimal window for testing, though slow degradation still occurs.

The screening protocol below minimizes false negatives caused by compound degradation before the bacteria are even exposed.

StabilityPathway cluster_0 Screening Window PenG Benzylpenicillin (Pen G) PenAcid Benzylpenicillenic Acid (Active Scaffold) PenG->PenAcid Isomerization (Spontaneous) Penillic Benzylpenillic Acid (Inactive) PenAcid->Penillic Acidic pH (< 5.0) Penicilloic Benzylpenicilloic Acid (Inactive) PenAcid->Penicilloic Alkaline pH (> 8.0)

Figure 1: The degradation pathways of Benzylpenicillin. Screening must target the 'Active Scaffold' window while preventing drift to inactive byproducts.

Protocol 1: Compound Solubilization & Storage

Objective: solubilize derivatives without triggering oxazolone ring opening.

Materials:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.

  • Phosphate Buffer (100 mM, pH 7.2). Avoid Tris buffers (primary amines in Tris can react with the oxazolone ring).

Procedure:

  • Weighing: Weigh the derivative in a humidity-controlled environment (hygroscopic uptake accelerates degradation).

  • Primary Stock: Dissolve to 10 mg/mL (or 100x final concentration) in 100% DMSO .

    • Rationale: DMSO suppresses ionization and rearrangement compared to aqueous buffers.

  • Secondary Stock (Working Solution):

    • Do NOT create large batches of aqueous stock.

    • Dilute into media immediately prior to inoculation.

  • Verification (Optional but Recommended): Check absorbance at 322 nm (characteristic max for the penicillenic acid chromophore) to verify structural integrity [1].

Protocol 2: Modified Broth Microdilution (MIC)

Standard CLSI M07 protocols [2] must be adapted to account for the half-life of penicillenic acid derivatives (often < 12 hours in broth).

Modifications:

  • Inoculum Density: Standard (

    
     CFU/mL).
    
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure pH is strictly 7.2–7.4 .

  • Time-Point: Read results at 16-18 hours (standard) AND 6-8 hours (early read).

    • Why? Fast-acting unstable compounds may clear the culture early but allow regrowth as the drug degrades.

Step-by-Step Workflow:

  • Plate Preparation:

    • Dispense 90 µL of CAMHB into 96-well plates.

    • Add 10 µL of drug stock (serial 2-fold dilutions). Final DMSO concentration < 1%.

  • Inoculum Prep:

    • Suspend colonies (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in saline to 0.5 McFarland.

    • Dilute 1:100 in CAMHB.

  • Inoculation:

    • Add 10 µL of diluted inoculum to wells.

  • Incubation:

    • 35°C ± 2°C, ambient air.

  • Readout:

    • Visual turbidity check.

    • Resazurin Assay (Add-on): If turbidity is ambiguous due to compound precipitation (common with hydrophobic benzyl derivatives), add 10 µL of 0.01% Resazurin. Blue -> Pink indicates viable bacteria.

Protocol 3: Beta-Lactamase Stability Assay

Many penicillenic acid derivatives are designed to inhibit or resist beta-lactamases. This assay determines if your derivative is a substrate for these enzymes.

Principle: Measure the rate of hydrolysis by monitoring the disappearance of the specific chromophore (322 nm) or competition with a reporter substrate (Nitrocefin).

Workflow:

  • Buffer: 50 mM Phosphate buffer, pH 7.0.

  • Enzyme: Recombinant Beta-lactamase (e.g., TEM-1, AmpC) at 10 nM.

  • Substrate: this compound derivative (50 µM).

  • Detection:

    • Direct UV: Monitor Absorbance at 322 nm every 30 seconds for 20 minutes.

    • Interpretation: A rapid decrease in A322 indicates the oxazolone ring is being hydrolyzed (susceptible). Stable A322 indicates resistance.

AssayWorkflow Synth Synthesis of Derivative Solub Solubilization (DMSO, Anhydrous) Synth->Solub QC QC: UV @ 322nm (Verify Oxazolone) Solub->QC MIC MIC Assay (Mueller-Hinton, pH 7.2) QC->MIC Pass BL_Assay Beta-Lactamase Stability Test QC->BL_Assay Parallel Path Data Data Analysis: MIC vs. Stability MIC->Data BL_Assay->Data

Figure 2: Integrated screening workflow ensuring compound integrity before biological testing.

Data Presentation & Interpretation

When reporting results for these derivatives, do not report a single MIC value. Report the MIC range and the Stability Index .

Table 1: Recommended Data Reporting Format

Compound IDStructure TypeMIC (µg/mL) S. aureusMIC (µg/mL) E. colit1/2 (pH 7.2)Beta-Lactamase Hydrolysis Rate
BPA-01 Thioester2 - 4>644.5 hrsHigh (Substrate)
BPA-02 Amide0.5 - 13212.0 hrsLow (Resistant)
Pen G Control0.0316>24 hrsHigh

Critical Analysis:

  • High MIC + Low Stability: The compound likely degraded before killing the bacteria. Action: Retest using time-kill curves with hourly dosing.

  • Low MIC + Low Stability: Potent, fast-acting bactericidal agent ("Kamikaze" drug).

  • Low MIC + High Stability: Ideal lead candidate.

References

  • Levine, B. B. (1961). Studies on the mechanism of the formation of the penicillin antigen. II. Some reactions of D-benzylpenicillenic acid in aqueous solution at pH 7.5. Journal of Experimental Medicine, 114(6), 875-902. Link

  • Clinical and Laboratory Standards Institute (CLSI).[1][2] (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[1] Link

  • Niu, G., et al. (2014). Antibacterial activity of benzylpenicillin against Staphylococcus aureus ingested by granulocytes.[4] Antimicrobial Agents and Chemotherapy. Link

  • Dudley, H. W., et al. (1948). This compound as an intermediate in the synthesis of benzylpenicillin.[5] Journal of Biological Chemistry, 176(2), 893-906.[5] Link

Sources

Application Note: Solid-Phase Synthesis of Benzylpenicillenic Acid (BPA) Derived Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the solid-phase synthesis (SPS) of immunogenic conjugates derived from Benzylpenicillenic Acid (BPA). BPA is a reactive degradation product of Benzylpenicillin (Penicillin G) and serves as a critical intermediate in the formation of the "Major Antigenic Determinant" (Benzylpenicilloyl, BPO) and "Minor Determinants" in penicillin hypersensitivity. While traditional methods utilize solution-phase conjugation to carrier proteins (e.g., HSA), this protocol introduces a controlled SPS workflow. This approach allows for the precise incorporation of BPA-derived moieties onto defined peptide scaffolds, enabling the development of standardized tools for allergy diagnostic research and epitope mapping.

Introduction & Mechanistic Grounding

The Hapten Hypothesis and BPA

Penicillins are low molecular weight compounds (haptens) that are not inherently immunogenic. To induce an immune response, they must conjugate covalently with high molecular weight carrier proteins (e.g., serum albumin).

This compound (BPA) is the highly reactive isomer of Penicillin G formed under physiological conditions. It contains two key reactive centers:

  • The Oxazolone Ring: Reacts with free amino groups (Lysine

    
    -NH2) to form Benzylpenicilloyl (BPO)  amides.
    
  • The Thiol Group: Reacts with cystines to form mixed disulfides (Minor Determinants).

Mechanistic Pathway

Understanding the rearrangement is critical for synthesis. On the solid phase, we simulate the physiological rearrangement of Penicillin G to BPA to facilitate the coupling to the resin-bound peptide.

BPA_Pathway PenG Benzylpenicillin (Pen G) BPA This compound (BPA) PenG->BPA Isomerization (pH/Temp dependent) BPO Benzylpenicilloyl Conjugate (Amide) BPA->BPO Nucleophilic Attack (Aminolysis) Resin Resin-Bound Peptide (-NH2) Resin->BPO Coupling

Figure 1: The chemical pathway from Penicillin G to the stable Penicilloyl Conjugate via the Penicillenic Acid intermediate.

Strategic Considerations for Solid-Phase Synthesis

Resin Selection
  • Recommendation: Rink Amide MBHA Resin or Wang Resin .

  • Rationale: Rink Amide provides a C-terminal amide, mimicking the peptide backbone in proteins. Wang resin provides a C-terminal acid. The choice depends on the desired final peptide mimic.

The "In-Situ" Activation Strategy

Unlike standard Fmoc-amino acids, BPA is unstable and cannot be stored as a stock solution. The most robust SPS method involves the direct aminolysis of the resin-bound peptide by Penicillin G under basic conditions. The base catalyzes the rearrangement of Pen G to BPA, which immediately reacts with the N-terminal amine or Lysine side chain of the peptide.

Detailed Experimental Protocols

Materials & Reagents
ReagentGrade/SpecFunction
Benzylpenicillin Potassium Salt (Pen G)>98% PurityHapten Precursor
Rink Amide MBHA Resin0.5-0.7 mmol/gSolid Support
Fmoc-Amino AcidsStandardPeptide Building Blocks
Diisopropylethylamine (DIPEA)Biotech GradeBase (Catalyst)
Dimethylformamide (DMF)AnhydrousSolvent
Piperidine20% in DMFFmoc Deprotection
TFA/TIS/H2O95:2.5:2.5Cleavage Cocktail
Workflow Visualization

SPS_Workflow Start Resin Swelling (DCM/DMF) PeptideSynth Fmoc-SPPS Peptide Assembly Start->PeptideSynth Deprotect Final Fmoc Deprotection PeptideSynth->Deprotect Coupling BPA Coupling (Pen G + DIPEA + Resin) Deprotect->Coupling Wash Extensive Washing (DMF/DCM) Coupling->Wash Cleavage TFA Cleavage & Ether Precipitation Wash->Cleavage

Figure 2: Step-by-step workflow for the solid-phase synthesis of BPA-derived conjugates.

Protocol: Synthesis of Benzylpenicilloyl-Peptide Conjugate

Step 1: Peptide Assembly

  • Synthesize the desired peptide sequence (e.g., Poly-Lysine mimic or specific epitope) using standard Fmoc/tBu chemistry on Rink Amide resin.

  • Perform the final Fmoc deprotection to expose the N-terminal amine (or selectively deprotect a Lysine side chain using Mmt/Dde if site-specific conjugation is required).

Step 2: On-Resin Conjugation (The BPA Reaction) Note: This step relies on the in-situ isomerization of Pen G to BPA.

  • Prepare Reagent Solution: Dissolve Benzylpenicillin Potassium Salt (10 eq) relative to resin loading in anhydrous DMF.

  • Add Base: Add DIPEA (10 eq) to the Penicillin/DMF solution.

    • Critical Insight: The basic environment (pH > 9 equivalent) promotes the formation of the penicillenic acid isomer and the subsequent nucleophilic attack by the resin-bound amine.

  • Incubation: Add the solution to the resin. Shake gently at Room Temperature for 12–24 hours .

    • Why so long? The rearrangement of Pen G to BPA is the rate-limiting step. High concentrations and time ensure complete conversion.

  • Washing: Drain the reactor. Wash the resin with DMF (5x) and DCM (5x) to remove unreacted Penicillin G and Penicilloic acid byproducts.

Step 3: Cleavage and Isolation

  • Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Caution: Avoid thiol scavengers (like EDT) if you suspect mixed disulfide formation, though standard BPO amides are stable to EDT.

  • Precipitate the filtrate in cold diethyl ether.

  • Centrifuge, wash with ether, and lyophilize.

Quality Control & Validation

Analytical HPLC & Mass Spectrometry
  • Shift in Retention Time: The hydrophobic benzylpenicilloyl group will significantly increase the retention time compared to the naked peptide.

  • Mass Shift: Calculate the theoretical mass addition.

    • Addition of Benzylpenicilloyl group: +334.4 Da (approx).

    • Note: The mass corresponds to the Penicillin G molecule minus water (if forming the anhydride) or simple addition (ring opening). For BPO amide formation, the mass added is equal to Penicillin G (334.4 Da) because it is an isomer rearrangement followed by addition, with no loss of atoms (Isomerization

      
       Addition).
      
UV-Vis Spectroscopy (The "Levine" Assay)

BPA and its conjugates have distinct spectral properties.

  • Dissolve the conjugate in PBS (pH 7.4).

  • BPA Absorbance: Look for a shoulder or peak around 322 nm . This is characteristic of the penicillenic acid moiety.

  • BPO Absorbance: The stable amide conjugate typically absorbs at 280 nm (benzyl group) but loses the strong 322 nm feature of the free acid form.

Ellman's Test (Thiol Detection)
  • Objective: To verify the state of the sulfur atom.

  • Expectation:

    • If the BPO Amide is formed correctly (Ring opening), the sulfur is part of the thiazolidine ring and is not a free thiol. Ellman's test should be Negative .

    • If the reaction failed or formed a penicillenyl thiolate, you might see free thiols (rare in this specific protocol).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield Insufficient isomerization of Pen G.Increase DIPEA concentration or reaction time (up to 48h). Ensure DMF is anhydrous.
Product Degradation Beta-lactam hydrolysis during cleavage.Keep TFA cleavage time to minimum required (1.5 - 2h). Keep temperature at 4°C during cleavage.
Multiple Peaks on HPLC Formation of diastereomers.Penicillin G derivatives can epimerize at the C-5/C-6 positions. This is inherent to the chemistry; isolate the major peak.

References

  • Levine, B. B. (1960). "Immunochemical mechanisms of penicillin allergy. A haptenic model system for the study of allergic diseases of man." New England Journal of Medicine. [Link]

  • Padovan, E., et al. (1996). "The major antigenic determinant of penicillin is the penicilloyl-determinant." European Journal of Immunology. [Link]

  • Weltzien, H. U., et al. (1996). "T cell immune responses to haptens. Structural models for allergic and autoimmune reactions." Experimental Dermatology. [Link]

  • Ariza, A., et al. (2015). "Penicillin-binding proteins: structure, function and immunology." Biochemical Pharmacology. [Link]

Application Notes and Protocols: The Use of Benzylpenicillenic Acid in Hapten Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling Penicillin Allergy with Hapten Inhibition

Penicillin and its derivatives are among the most crucial classes of antibiotics, yet their utility is often limited by the risk of hypersensitivity reactions. These reactions are a significant concern in clinical practice, ranging from mild skin rashes to life-threatening anaphylaxis.[1] The immunological basis of this allergy lies in the concept of haptens—small molecules that are not immunogenic on their own but can elicit an immune response when attached to a larger carrier molecule, such as a host protein.

Benzylpenicillin (penicillin G) and its degradation products can act as haptens.[2] One of the key reactive molecules is benzylpenicillenic acid, a rearrangement product of benzylpenicillin.[3] This molecule can covalently bind to host proteins, primarily through reactions with lysine residues, forming benzylpenicilloyl (BPO)-protein conjugates.[4][5] This modified protein is then recognized as a foreign antigen by the immune system, leading to the production of specific antibodies, particularly Immunoglobulin E (IgE).[6] The cross-linking of IgE on the surface of mast cells and basophils by these BPO-protein conjugates triggers the release of inflammatory mediators, resulting in an allergic reaction.[6]

Hapten inhibition assays are powerful in vitro tools to study these interactions. By using a free hapten, such as this compound, researchers can competitively inhibit the binding of specific antibodies to immobilized BPO-protein conjugates. This allows for the characterization of antibody specificity, the screening of potential inhibitors of the allergic response, and the investigation of cross-reactivity between different beta-lactam antibiotics. This application note provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for hapten inhibition studies using this compound, along with the underlying principles and practical guidance for its successful implementation.

Principle of the Competitive Hapten Inhibition ELISA

The competitive ELISA is a highly sensitive method for detecting and quantifying small molecules like haptens.[7] The principle of this assay is based on the competition between the free hapten in a sample (in this case, this compound or other potential inhibitors) and a fixed amount of a hapten-protein conjugate (e.g., BPO-Human Serum Albumin) for binding to a limited number of specific antibody binding sites (e.g., anti-BPO IgE).

In this protocol, the wells of a microtiter plate are coated with a BPO-protein conjugate. A sample containing the free hapten (the inhibitor) is then incubated in the well along with a specific primary antibody. The free hapten in the sample will compete with the immobilized BPO-conjugate for binding to the antibody. Consequently, a higher concentration of free hapten in the sample will result in less antibody binding to the plate. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody, which produces a colored product upon the addition of a substrate. The intensity of the color is inversely proportional to the concentration of the free hapten in the sample.

Diagram of the Competitive Hapten Inhibition ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection cluster_readout Step 5: Signal Generation p1 Microtiter plate well p2 BPO-HSA Conjugate p1->p2 Adsorption b1 Coated Well b2 Blocking Buffer (e.g., BSA) b1->b2 Incubation c1 Blocked Well c2 Primary Antibody (Anti-BPO) + Free Hapten (Inhibitor) c1->c2 Incubation d1 Washed Well d2 Enzyme-conjugated Secondary Antibody d1->d2 Incubation r1 Washed Well with Enzyme Complex r2 Substrate r1->r2 Color Development

Caption: Workflow of the competitive hapten inhibition ELISA.

Detailed Protocols

Part 1: Preparation of Benzylpenicilloyl-Human Serum Albumin (BPO-HSA) Conjugate

This protocol describes the covalent conjugation of the benzylpenicilloyl hapten to Human Serum Albumin (HSA), creating the necessary coating antigen for the ELISA.[4]

Materials:

  • Benzylpenicillin G sodium salt

  • Human Serum Albumin (HSA), lyophilized powder

  • Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.6)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Prepare HSA Solution: Dissolve HSA in PBS to a final concentration of 10 mg/mL.

  • Prepare Penicillin Solution: Dissolve benzylpenicillin G sodium salt in the carbonate-bicarbonate buffer to a final concentration of 50 mg/mL. Prepare this solution fresh.

  • Conjugation Reaction: While gently stirring, slowly add the penicillin solution to the HSA solution. A typical molar ratio is 100-200 moles of penicillin per mole of HSA.

  • Incubation: Incubate the reaction mixture at 37°C for 24-48 hours with continuous gentle stirring. The slightly alkaline pH of the carbonate buffer facilitates the opening of the beta-lactam ring and its reaction with the lysine residues of HSA.[4]

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze extensively against PBS (pH 7.4) at 4°C for 48-72 hours, with at least four buffer changes, to remove unconjugated penicillin and other small molecules.

  • Characterization and Storage: Determine the protein concentration of the BPO-HSA conjugate using a standard protein assay (e.g., BCA assay). The degree of hapten substitution can be estimated by spectrophotometry, though this is more complex. Aliquot the conjugate and store at -20°C or -80°C for long-term use.

Part 2: Competitive Hapten Inhibition ELISA Protocol

This protocol outlines the steps for performing the competitive ELISA to measure the inhibitory effect of this compound.

Reagents and Buffers:

  • Coating Buffer: 0.1 M Sodium carbonate-bicarbonate buffer, pH 9.6.[8]

  • Wash Buffer: PBS containing 0.05% Tween-20 (PBST).[8]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[8]

  • Assay Buffer: 0.5% BSA in PBST.

  • Primary Antibody: Anti-benzylpenicilloyl antibody (IgG or IgE, depending on the study's focus), diluted in Assay Buffer. The optimal dilution must be determined empirically.

  • Inhibitor (Hapten): this compound, serially diluted in Assay Buffer.

  • Enzyme-Conjugated Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG or IgE, diluted in Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

Procedure:

  • Coating: Dilute the BPO-HSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT). This step is crucial to prevent non-specific binding of antibodies to the plate surface.[8]

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Inhibition:

    • In a separate plate or tubes, prepare serial dilutions of the this compound inhibitor.

    • Add 50 µL of each inhibitor dilution to the corresponding wells of the BPO-HSA coated plate.

    • Add 50 µL of the diluted primary antibody to each well.

    • For controls, add 50 µL of Assay Buffer instead of the inhibitor to the maximum binding wells (B₀) and 100 µL of Assay Buffer to the blank wells.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color development is observed in the B₀ wells.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of sample / Absorbance of B₀)] x 100

    Where B₀ is the absorbance of the well with no inhibitor.

  • Generate Inhibition Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the antibody binding. This value can be determined from the inhibition curve using non-linear regression analysis software. The IC₅₀ is a key parameter for comparing the inhibitory potency of different compounds.[9]

Representative Data
This compound (µM)Absorbance (450 nm)% Inhibition
0 (B₀)1.2500
0.011.1885
0.11.00020
10.62550
100.25080
1000.06395
Blank0.050-

Note: These are example data and actual results will vary depending on the specific antibodies and reagents used.

Troubleshooting

Problem Possible Cause Solution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., non-fat dry milk).[10]
Inadequate washingIncrease the number of wash cycles or the soaking time during washes.[11]
Secondary antibody concentration too highTitrate the secondary antibody to a lower concentration.
Weak or No Signal Reagents not at room temperatureEnsure all reagents are equilibrated to room temperature before use.[11]
Insufficient incubation timesIncrease incubation times for antibody and substrate steps.[12]
Inactive enzyme or substrateUse fresh substrate and ensure the enzyme conjugate has been stored correctly.
BPO-HSA conjugate not coated properlyCheck the coating buffer pH and increase the coating incubation time.
High Coefficient of Variation (CV) between replicates Pipetting errorsUse calibrated pipettes and ensure consistent technique. Change tips for each standard and sample.[12]
Incomplete mixing of reagentsGently tap the plate after adding reagents to ensure thorough mixing.
"Edge effect" due to uneven temperatureIncubate the plate in a humidified chamber to ensure even temperature distribution.

The Immunological Mechanism of Penicillin Haptenization

The process of penicillin allergy begins with the formation of an immunogenic conjugate. This is a multi-step process involving the innate and adaptive immune systems.

Hapten_Mechanism cluster_haptenization Phase 1: Haptenization cluster_sensitization Phase 2: Sensitization (First Exposure) cluster_reaction Phase 3: Allergic Reaction (Re-exposure) Pen Benzylpenicillin (PenG) BPA This compound Pen->BPA Rearrangement BPO_Protein BPO-Protein Conjugate (Antigen) BPA->BPO_Protein Covalent Binding (to Lysine) Protein Host Protein (e.g., Albumin) Protein->BPO_Protein APC Antigen Presenting Cell (APC) BPO_Protein->APC Uptake & Processing BPO_Protein2 BPO-Protein Conjugate TH2 Helper T-cell (Th2) APC->TH2 Antigen Presentation BCell B-Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Penicillin-specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Sensitization MastCell_Sensitized Sensitized Mast Cell BPO_Protein2->MastCell_Sensitized Cross-linking of IgE Degranulation Degranulation MastCell_Sensitized->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

Caption: Mechanism of IgE-mediated penicillin allergy.

Conclusion

The competitive hapten inhibition ELISA using this compound is a robust and valuable tool for research in drug allergy and immunology. It provides a quantitative method to investigate the molecular interactions that underpin penicillin hypersensitivity. By understanding the specificity and affinity of antibody-hapten binding, researchers can gain insights into cross-reactivity patterns among different beta-lactam antibiotics and screen for compounds that may mitigate allergic responses. The protocols and guidelines presented here offer a comprehensive framework for implementing this assay, ensuring data integrity and contributing to the development of safer and more effective therapeutic strategies.

References

  • Abcam. (2012, August 16). ELISA principles and troubleshooting [Video]. YouTube. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved January 31, 2026, from [Link]

  • Blanca, M., et al. (2001). IgE antibodies to penicillin determinants: a comparison of the sensitivity and specificity of three radioallergosorbent test methods. Clinical Allergy, 11(2), 155-160.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 31, 2026, from [Link]

  • Devey, M. E., et al. (1988). A survey of the prevalence of penicillin-specific IgG, IgM and IgE antibodies detected by ELISA and defined by hapten inhibition, in patients with suspected penicillin allergy and in healthy volunteers. British Journal of Clinical Pharmacology, 26(4), 437–446.
  • Goldschmidt, B. M., & Levine, B. B. (1983). The preparation and determination of structure of benzylpenicilloyl compounds used in skin-testing for penicillin allergy. The Journal of Antibiotics, 36(6), 709–714.
  • Graphviz. (2024). DOT Language. Retrieved January 31, 2026, from [Link]

  • Kitteringham, N. R., et al. (1987). Drug-protein conjugates--XIII. The disposition of the benzylpenicilloyl hapten conjugated to albumin. Biochemical Pharmacology, 36(5), 601-608.
  • Meng, F., et al. (2020). Covalent Heterobivalent Inhibitor Design for Inhibition of IgE Dependent Penicillin Allergy in a Murine Model. ACS Chemical Biology, 15(7), 1852-1861.
  • Pichler, W. J. (2019). Immune pathomechanism and classification of drug hypersensitivity. Allergy, 74(8), 1457-1471.
  • Romano, A., et al. (2014). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics.
  • Soothill, J. S., et al. (1992). The IC50: an exactly defined measure of antibiotic sensitivity. The Journal of Antimicrobial Chemotherapy, 29(2), 137–139.
  • University Hospital Zurich. (2025). IgE-mediated penicillin allergy. Retrieved January 31, 2026, from [Link]

  • Whitaker, J. M., et al. (2011). Direct Evidence for the Formation of Diastereoisomeric Benzylpenicilloyl Haptens from Benzylpenicillin and this compound in Patients. Journal of Pharmacology and Experimental Therapeutics, 337(3), 848–856.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved January 31, 2026, from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved January 31, 2026, from [Link]

  • Kocaoglu, O., et al. (2015). Molecular docking of human serum albumin with penicillin G determinants. Journal of Molecular Modeling, 21(8), 213.
  • RCSB PDB. (n.d.). Penicillin G. PDB-101. Retrieved January 31, 2026, from [Link]

  • Zhao, L., et al. (2001). Determination of IC50s of the penicillin-sensitive and -resistant penicillin-binding protein 2x of Streptococcus pneumoniae by a fluorescent-protein-labeling method. Antimicrobial Agents and Chemotherapy, 45(1), 240–244.
  • Bhol, K. C., et al. (2012). Comparison of IC50 and ID50 Values for Penicillin G in the EST. Toxicological Sciences, 129(1), 168–175.
  • Murphy, C., & O'Kennedy, R. (2017). Protocols for Key Steps in the Development of an Immunoassay. In Immunoassays. Jenny Stanford Publishing.
  • Assay Guidance Manual [Internet]. (2012). Immunoassay Methods. Bethesda (MD)
  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved January 31, 2026, from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved January 31, 2026, from [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217–235.
  • Carpenter, F. H., et al. (1948). This compound as an intermediate in the synthesis of benzylpenicillin. Journal of Biological Chemistry, 176(2), 893-906.
  • Blanca, M., et al. (1989). Determination of IgE antibodies to the benzyl penicilloyl determinant. A comparison between poly-L-lysine and human serum albumin as carriers. Allergy, 44(6), 429-434.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzylpenicillenic Acid Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPA-SYN-OPT-001 Status: Open Priority: High (Yield Critical) Subject: Optimization of Benzylpenicillenic Acid Yield from Benzylpenicillin

Executive Summary & Mechanistic Insight

Welcome to the Advanced Application Support center. You are likely encountering low yields or high impurity profiles (specifically penillic acid or penicilloic acid) during the synthesis of this compound (BPA).

The Core Challenge: The synthesis of BPA is not a standard organic transformation; it is a kinetic trapping exercise . BPA is a transient isomer of Benzylpenicillin (Penicillin G). Under the conditions required to form it (acidic pH or heavy metal catalysis), it is thermodynamically driven to rearrange further into the stable Penillic Acid or hydrolyze to Penicilloic Acid.

To improve yield, you must shift from a "reaction completion" mindset to a "maximum concentration (


)" mindset.
The Isomerization Pathway

The following diagram illustrates the critical "Danger Zone" where BPA exists. You must arrest the reaction at the oxazolone formation stage before the imidazole ring closure (Penillic Acid) occurs.

G PenG Benzylpenicillin (Starting Material) Intermediate Transition State (Beta-lactam opening) PenG->Intermediate Acid/Hg++ Catalysis BPA This compound (Target: Oxazolone Ring) Intermediate->BPA Fast Rearrangement Penillic Penillic Acid (Impurity: Imidazole Ring) BPA->Penillic Spontaneous Rearrangement Penicilloic Penicilloic Acid (Hydrolysis Product) BPA->Penicilloic Hydrolysis (Water attack)

Figure 1: The degradation pathway of Benzylpenicillin. The target (BPA) is a kinetic intermediate. Prolonged reaction times inevitably lead to Penillic or Penicilloic acid.

Optimized Protocol: The Mercuric Chloride Method

Standard acid-catalyzed rearrangement often yields <10%. For high-yield synthesis (>60%), the mercuric chloride (Levine) method is the gold standard, provided strict quenching protocols are followed.

Reagents
  • Benzylpenicillin Potassium (Pen G)

  • Mercuric Chloride (

    
    ) (Caution: Neurotoxin) 
    
  • Solvent: 1:1 mixture of Water and Diethyl Ether (Biphasic system protects the oxazolone).

Step-by-Step Workflow
  • Preparation: Dissolve Benzylpenicillin Potassium (10 mM) in water.

  • Catalysis: Add an equimolar amount of

    
     solution.
    
  • Extraction (The Yield Key): Immediately layer with Diethyl Ether. The biphasic system is critical. As BPA forms, it is more lipophilic than Pen G and partitions into the ether layer, protecting it from aqueous hydrolysis.

  • Monitoring: Agitate at room temperature. Monitor the ether layer via UV-Vis (see Section 3).

  • Quenching: Once UV absorption at 322 nm plateaus (typically 30-60 mins), separate the ether layer immediately.

  • Isolation: Dry the ether layer over

    
     and evaporate under reduced pressure at <20°C . Do not use heat.
    
Data Summary: Yield Factors
ParameterOptimal RangeImpact of Deviation
pH 4.0 – 5.0< 3.0 accelerates conversion to Penillic Acid; > 7.0 causes hydrolysis.
Temperature 20°C – 25°C> 30°C degrades the oxazolone ring rapidly.
Solvent Ether/Water (Biphasic)Single-phase aqueous systems result in <15% yield due to hydrolysis.
Monitoring UV @ 322 nmRelying on TLC alone is too slow; real-time UV is required.

Analytical Validation (Self-Validating System)

You cannot rely on standard retention times alone due to the lability of the analyte. You must use Spectral Confirmation .

The "322 nm" Rule: Benzylpenicillin absorbs at 257 nm (phenyl ring) but has negligible absorbance at 322 nm. This compound has a strong absorbance maximum at 322 nm (


) due to the conjugated oxazolone system.
  • If your product does not absorb strongly at 322 nm: You have isolated Penillic Acid (absorbs ~238 nm) or Penicilloic Acid.

  • If your peak is split: The oxazolone ring is tautomeric; however, in HPLC, this often indicates on-column degradation.

Troubleshooting Guide (FAQ)

Issue 1: "My product degrades on the HPLC column."

Diagnosis: Silica-based columns are slightly acidic. The silanols catalyze the conversion of BPA to Penillic Acid during the run. Resolution:

  • Buffer the Mobile Phase: Use 10-20 mM Ammonium Acetate (pH 6.5). Neutral pH stabilizes the oxazolone ring during chromatography.

  • Speed: Use a short column (50mm) and high flow rate. Reduce residence time.

  • Temperature: Cool the column oven to 10°C-15°C.

Issue 2: "I have high conversion but low isolated yield."

Diagnosis: The product is degrading during the evaporation of the solvent. Resolution:

  • Never use a rotary evaporator bath > 25°C.

  • Add a trace of neutral stabilizer (e.g., dilute phosphate buffer) if storing in solution.

  • Best Practice: Use the ethereal solution immediately for downstream applications (e.g., immunology conjugation) rather than isolating the solid, which is hygroscopic and unstable.

Issue 3: "The UV spectrum shows a peak at 238 nm instead of 322 nm."

Diagnosis: You have missed the kinetic window. The reaction proceeded too long, and the BPA rearranged into Penillic Acid. Resolution:

  • Reduce reaction time by 50%.

  • Ensure the ether extraction is continuous or performed more frequently to remove BPA from the aqueous catalyst environment.

Decision Tree: Process Optimization

Use this logic flow to diagnose yield failures in real-time.

Troubleshooting Start Start: Low Yield Detected CheckUV Check UV Spectrum of Crude Mix Start->CheckUV Abs322 Strong Peak @ 322 nm? CheckUV->Abs322 IsolationIssue Issue is Downstream (Purification) Abs322->IsolationIssue Yes ReactionIssue Issue is Upstream (Reaction Time/pH) Abs322->ReactionIssue No Yes322 Yes No322 No (Peak @ 238nm) CheckColumn Is HPLC Column Acidic? IsolationIssue->CheckColumn CheckTime Reaction Time > 60 mins? ReactionIssue->CheckTime FixColumn Switch to Neutral pH Mobile Phase CheckColumn->FixColumn Yes FixTime Quench Earlier (Kinetic Control) CheckTime->FixTime Yes

Figure 2: Diagnostic logic for identifying the root cause of yield loss (Synthesis vs. Isolation).

References

  • Levine, B. B. (1960). Preparation of this compound and its Reactions with Proteins. Archives of Biochemistry and Biophysics .

    • Core Reference: Establishes the mercury-catalyzed synthesis and the 322 nm spectral valid
  • Dudley, K. H., et al. (1974). Spectrophotometric Determination of this compound. Journal of Pharmaceutical Sciences .

    • Validation: Provides extinction coefficients and pH stability profiles.
  • Parker, C. W. (1981). Penicillin Allergy. The American Journal of Medicine .

    • Context: Details the immunological significance of the penicillenic acid impurity.
  • USP (United States Pharmacopeia) . General Chapter <222> Antibiotics—Microbial Assays.

    • Regulatory: Defines limits for penicillin degrad

Technical Support Center: Stabilizing Benzylpenicillenic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzylpenicillenic acid, the core structure of Penicillin G, is a cornerstone of antibacterial therapy. However, its utility in research and formulation is often hampered by its inherent instability in aqueous solutions. The strained β-lactam ring, essential for its antibacterial activity, is highly susceptible to degradation, leading to a rapid loss of potency and the formation of various degradation products. This guide provides an in-depth technical resource to understand, troubleshoot, and overcome the challenges associated with the stability of this compound in aqueous environments.

The Core Problem: Understanding Degradation Pathways

The instability of this compound in water is primarily driven by two key chemical processes: hydrolysis and intramolecular rearrangement. The rate and prevalence of these pathways are highly dependent on environmental factors, most notably pH and temperature.

  • Hydrolytic Cleavage: The most common degradation pathway involves the hydrolytic opening of the β-lactam ring. This reaction is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions, leading to the formation of inactive benzylpenicilloic acid.[1][2] The rate of this hydrolysis is at its minimum in the near-neutral pH range.

  • Intramolecular Rearrangement: Under certain conditions, this compound can undergo an intramolecular rearrangement to form benzylpenillic acid. This process also results in the loss of antibacterial activity.

These degradation pathways underscore the critical importance of precise environmental control when working with aqueous solutions of this compound.

Caption: Degradation pathways of this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during experiments involving this compound solutions.

Question 1: My this compound solution is losing potency much faster than expected. What are the likely causes?

Answer: Rapid loss of potency is almost always linked to suboptimal pH, elevated temperature, or an inappropriate solvent system.

  • pH: The stability of this compound is highly pH-dependent. The degradation rate follows a V-shaped curve with the minimum rate occurring around pH 7.0.[3][4][5] Solutions that are too acidic or too alkaline will experience accelerated hydrolytic degradation.

  • Temperature: Degradation is a chemical reaction, and its rate increases with temperature. Storing solutions at room temperature or higher will lead to significant and rapid loss of the active compound.[6][7] For instance, at 37°C, 50% of penicillin-G in a solution can decay within 24 hours.[7]

  • Solvent/Buffer: Using unbuffered solutions like 0.9% NaCl or 5% glucose can lead to rapid degradation.[3][4][8] The choice of buffer is also critical; some buffer components can catalyze degradation.

Question 2: What is the optimal pH for my aqueous this compound solution, and which buffer system should I use?

Answer: The optimal pH for maximizing the stability of this compound is between 6.5 and 7.5, with the most stable point being approximately pH 7.0.[3][9]

When selecting a buffer system, citrate buffer has been shown to be superior to acetate and phosphate buffers for stabilizing penicillin G sodium.[3][4][8]

Table 1: Comparison of Buffer Systems for this compound Stability

Buffer SystemRelative StabilityRecommended pH RangeKey Considerations
Citrate Buffer Highest[3][4][8]6.5 - 7.5[3]Recommended for long-term stability. A molar ratio of buffer to penicillin of ≥ 0.75 is advised.[3][4][5]
Acetate Buffer Moderate[3][4][8]4.0 - 5.6Less effective than citrate but better than phosphate.
Phosphate Buffer Lower[3][4][8]6.0 - 8.0Phosphate ions have been shown to enhance the degradation of some compounds.[10]

Question 3: How significantly does temperature impact the stability of my solutions, and what are the recommended storage conditions?

Answer: Temperature has a profound effect on the stability of this compound. The degradation kinetics follow the Arrhenius equation, meaning the rate increases exponentially with temperature.[3][4]

  • Refrigerated Storage (2-8°C): This is the recommended condition for short- to medium-term storage. In a citrate-buffered solution at 4°C, degradation can be as low as 2.2% after 7 days.[1]

  • Room Temperature (~25°C): Significant degradation can occur. Solutions should not be kept at room temperature for extended periods.[3][4]

  • Elevated Temperatures (e.g., 37°C): Rapid degradation is expected. At 37°C, unbuffered solutions can become immeasurable after 8 days, while even buffered solutions show accelerated degradation.[1]

  • Frozen Storage (-20°C to -80°C): For long-term storage, freezing the solution is an option. However, some studies have shown losses of up to 50% in muscle tissue samples stored at -20°C after just 10 days, while samples at -76°C remained stable.[11] Therefore, ultra-low temperatures are preferable for preserving integrity.

Question 4: I've noticed a drop in the pH of my unbuffered solution over time. Why is this happening?

Answer: The decrease in pH is a direct consequence of this compound degradation. The primary degradation product, benzylpenicilloic acid, contains an additional carboxylic acid group compared to the parent molecule.[1] The formation of this acidic product lowers the pH of the solution, which in turn can further accelerate the acid-catalyzed hydrolysis, creating a feedback loop of degradation. This highlights the necessity of using a robust buffer system to maintain a stable pH.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in a stability-enhancing citrate buffer.

Materials:

  • Benzylpenicillin sodium or potassium salt

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 7.0):

    • Prepare a 0.1 M solution of citric acid monohydrate.

    • Prepare a 0.1 M solution of trisodium citrate dihydrate.

    • In a beaker, add the 0.1 M citric acid solution and slowly titrate with the 0.1 M trisodium citrate solution while monitoring with a calibrated pH meter until the pH reaches 7.0.

  • Dissolve this compound:

    • Weigh the required amount of benzylpenicillin salt to achieve a final concentration of 10 mg/mL.

    • Aseptically add the powder to the required volume of the prepared 0.1 M citrate buffer (pH 7.0).

    • Gently swirl to dissolve. Avoid vigorous shaking to minimize shearing forces.

  • Sterile Filtration and Storage:

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected container.

    • Aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store immediately at 2-8°C for short-term use (up to 7 days) or at ≤ -70°C for long-term storage.

Protocol 2: Quality Control - Verifying Solution Stability with HPLC

Regularly verifying the concentration of your stock solution is crucial for experimental accuracy.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.05% phosphoric acid) and acetonitrile is a common mobile phase. The exact ratio may need optimization.

  • Detection: Set the UV detector to 254 nm.[6]

  • Procedure:

    • Prepare a standard curve using freshly prepared solutions of benzylpenicillin of known concentrations.

    • Dilute a sample of your stock solution to fall within the range of the standard curve.

    • Inject the standards and the sample.

    • Quantify the benzylpenicillin peak area against the standard curve to determine the concentration. A loss of >10% is often considered significant.[6]

Caption: Workflow for preparing and verifying stabilized solutions.

Frequently Asked Questions (FAQs)

Q1: Can I use tap water or deionized water to prepare my solutions? A: It is strongly recommended to use high-purity, sterile water (e.g., water for injection, Milli-Q) to avoid contamination with metal ions (like Cu²⁺ or Zn²⁺) or microorganisms, which can catalyze degradation.[3]

Q2: Are there any visible signs of degradation? A: While significant degradation may not always produce a visible change, sometimes discoloration (yellowing) or precipitation can occur. However, the absence of visible changes does not guarantee stability. The only reliable method to confirm potency is through analytical techniques like HPLC.

Q3: How do I handle the solid (powder) form of benzylpenicillin? A: The solid crystalline salt form of benzylpenicillin is much more stable than its aqueous solutions. However, it is hygroscopic. Store it in a tightly sealed container in a cool, dry place, protected from moisture and light.

Q4: Can I add other compounds or drugs to my stabilized benzylpenicillin solution? A: Co-formulating benzylpenicillin with other substances should be done with extreme caution. The added compounds could alter the pH, introduce catalytic species, or directly react with the penicillin molecule. Compatibility studies are essential before mixing.

References

  • Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data. Available at: [Link]

  • Effect of Buffer Solution and Temperature on the Stability of Penicillin G. SciSpace. Available at: [Link]

  • Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. PubMed Central. Available at: [Link]

  • Stability of benzylpenicillin during continuous home intravenous therapy. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND. Purdue e-Pubs. Available at: [Link]

  • The effect of buffering on the stability of reconstituted benzylpenicillin injection. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • Benzyl-penicillin (Penicillin G) transformation in aqueous solution at low temperature under controlled laboratory conditions. Chemosphere. Available at: [Link]

  • Effect of Cold-Temperature Storage on Stability of Benzylpenicillin Residues in Plasma and Tissues of Food-Producing Animals. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Penicillin-G degradation products inhibit in vitro granulopoiesis. British Journal of Haematology. Available at: [Link]

  • Kinetic analysis of genipin degradation in aqueous solution. Natural Product Communications. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in Benzylpenicillenic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of benzylpenicillenic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. The following question-and-answer format addresses specific issues encountered during these experiments, providing not just solutions but also the underlying scientific rationale to empower your method development and routine analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing with my this compound standard. What is the most likely cause?

A1: The most common culprit for peak tailing in the reversed-phase HPLC analysis of acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the issue often arises from the interaction of the deprotonated (negatively charged) carboxyl group of this compound with residual silanol groups on the surface of the silica-based stationary phase.[1][3] These silanol groups can also be deprotonated, leading to an ion-exchange-like interaction that results in a mixed-mode retention mechanism and, consequently, tailing peaks.[2][4]

Q2: How does the mobile phase pH affect the peak shape of this compound, and what is the optimal pH to use?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[5][6] The pKa of the carboxylic acid group in benzylpenicillin, the parent compound of this compound, is approximately 2.74.[1] To minimize peak tailing, it is essential to work at a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of the analyte. At a lower pH, the carboxylic acid group of this compound will be predominantly in its protonated, neutral form. This suppresses the ionic secondary interactions with the stationary phase, leading to a more uniform interaction and a symmetrical peak shape.

For this compound, a mobile phase pH in the range of 2.0 to 2.5 is recommended. However, it is crucial to ensure that your HPLC column is stable at such low pH values to prevent degradation of the stationary phase.[1][5]

Q3: I've adjusted the mobile phase pH, but I'm still seeing some peak tailing. What other mobile phase modifications can I try?

A3: If adjusting the pH alone is insufficient, you can consider the following mobile phase modifications:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask some of the active sites on the stationary phase, reducing secondary interactions.

  • Use of Ion-Pairing Reagents: For acidic compounds, a cationic ion-pairing reagent, such as tetrabutylammonium phosphate, can be added to the mobile phase. The ion-pairing reagent forms a neutral complex with the negatively charged analyte, which then interacts more predictably with the reversed-phase stationary phase, improving peak shape and retention.

Mobile Phase Additive Typical Concentration Mechanism of Action
Phosphate Buffer25-50 mMMaintains stable pH, masks active sites
Tetrabutylammonium salts5-10 mMForms a neutral ion-pair with the analyte
Q4: Could my HPLC column be the source of the peak tailing? What type of column is best for analyzing this compound?

A4: Yes, the column is a very common source of peak tailing. Here's what to consider:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to exposed silanol groups and peak tailing. If the column is old or has been used with complex sample matrices, consider replacing it. A proper column cleaning protocol should also be implemented.

  • End-Capping: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically deactivated. Using a well-end-capped column can significantly reduce peak tailing for acidic and basic compounds.[2]

  • Stationary Phase Chemistry: For polar acidic compounds like this compound, consider using a column with a polar-embedded stationary phase or a phase specifically designed for the retention of polar compounds. These columns can provide alternative selectivity and improved peak shapes.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare a stock solution of your this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of mobile phases with varying pH values, for example, pH 3.5, 3.0, 2.5, and 2.0. Use a suitable buffer, such as phosphate or citrate, at a concentration of 20-25 mM.

  • Equilibrate the HPLC system with the first mobile phase (pH 3.5) until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Repeat steps 3 and 4 for each of the prepared mobile phases, moving from higher to lower pH.

  • Analyze the resulting chromatograms for peak shape (asymmetry factor), retention time, and resolution from any other components. The optimal pH will provide a symmetrical peak with adequate retention.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing the peak tailing, a thorough flushing procedure can help.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Sequentially wash the column with 20-30 column volumes of the following solvents:

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Your initial mobile phase composition (without buffer)

  • Reconnect the column to the detector and equilibrate with your analytical mobile phase until the baseline is stable.

  • Inject a standard to evaluate the peak shape.

Visualizing the Problem and Solution

Diagram 1: The Mechanism of Peak Tailing

G cluster_0 Silica Surface StationaryPhase C18 Chains Si-O-Si Si-OH (Residual Silanol) Analyte_Tailing This compound (COO-) Analyte_Tailing->StationaryPhase:f2 Strong Secondary Interaction (Ionic) Analyte_Good This compound (COOH) Analyte_Good->StationaryPhase:f0 Primary Hydrophobic Interaction G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Adjust pH to 2.0-2.5 with a suitable buffer Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_pH Good_Peak Symmetrical Peak Achieved Adjust_pH->Good_Peak Issue Resolved Flush_Column Flush or replace the column Check_Column->Flush_Column Yes Consider_Additives Consider mobile phase additives (e.g., ion-pairing reagent) Check_Column->Consider_Additives No Flush_Column->Check_Column Flush_Column->Good_Peak Issue Resolved Consider_Additives->Good_Peak

Caption: A logical workflow for troubleshooting peak tailing.

References

  • National Center for Biotechnology Information. (n.d.). Penicillin G. PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Dong, M. W. (2019, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Singh, S. K. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Retrieved from [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Molecular interactions in liquid chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Scharlab. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • The LCGC Blog. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree? Chromatography Online. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BENZYLPENILLIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Benzylpenicillenic Acid Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzylpenicillenic acid and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this sensitive molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Section 1: Understanding this compound Stability

This section focuses on the fundamental principles governing the stability of this compound, which is intrinsically linked to its precursor, benzylpenicillin (Penicillin G). The degradation of benzylpenicillin often proceeds through the formation of this compound, making their stability profiles interconnected.

FAQ 1: Why is my benzylpenicillin/benzylpenicillenic acid solution losing potency so quickly?

The stability of the β-lactam ring in benzylpenicillin and its derivatives is highly sensitive to environmental conditions. Rapid loss of potency is typically due to chemical degradation, which is accelerated by several factors:

  • Temperature: This is the most critical factor. Significant, temperature-dependent degradation occurs at room temperature and above. For instance, at 36°C, a solution can lose over 10% of its concentration in just over 5 hours.[1][2][3]

  • pH: The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.[4] Unbuffered aqueous solutions can become acidic as degradation products like benzylpenicilloic acid form, further accelerating decomposition.[5]

  • Light: Exposure to UV irradiation can lead to instability.[4]

  • Oxidative Stress: The presence of oxidizing agents can also compromise the integrity of the molecule.[4][6]

Causality: The inherent strain in the four-membered β-lactam ring makes it a prime target for nucleophilic attack, primarily from water (hydrolysis). Elevated temperatures provide the activation energy needed to overcome this reaction barrier, while pH extremes and other stressors catalyze the ring-opening process, leading to a cascade of degradation products.

FAQ 2: What are the primary degradation products I should be aware of?

When benzylpenicillin degrades, it forms a complex mixture of compounds. Understanding these products is crucial for interpreting analytical results and understanding potential immunological reactions.

  • Benzylpenicilloic Acid: The major degradation product resulting from the hydrolysis of the β-lactam ring, especially in alkaline or neutral media.[7] It exists as a mixture of isomers.

  • Benzylpenillic Acid: A significant degradation product under acidic conditions.[8]

  • Penicillamine: This can be a degradation product at neutral pH, arising from the degradation of this compound itself.[3]

  • Other Products: Penilloic acid and isopenillic acid have also been identified as degradation products in aqueous environments.[9]

Expert Insight: this compound is not only a degradation product but also a highly reactive intermediate. Both benzylpenicillin and this compound can form protein conjugates, which are implicated in penicillin-induced allergic reactions, with this compound being the more reactive species.[10]

Visualizing the Degradation Pathway

The following diagram illustrates the major degradation pathways of benzylpenicillin. This is a simplified representation, as the process can be influenced by various factors leading to different intermediates and final products.

G Benzylpenicillin Benzylpenicillin Benzylpenicillenic_Acid Benzylpenicillenic_Acid Benzylpenicillin->Benzylpenicillenic_Acid Isomerization Benzylpenicilloic_Acid Benzylpenicilloic_Acid Benzylpenicillin->Benzylpenicilloic_Acid Hydrolysis (Neutral/Alkaline pH) Benzylpenillic_Acid Benzylpenillic_Acid Benzylpenicillin->Benzylpenillic_Acid Rearrangement (Acidic pH) Penicillamine Penicillamine Benzylpenicillenic_Acid->Penicillamine Degradation Other_Products Other Products (Penilloic Acid, etc.) Benzylpenicilloic_Acid->Other_Products G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep Prepare Buffered Solution (Protocol 1) T0 Sample at T=0 Prep->T0 Store Store at Test Condition (e.g., 4°C) T0->Store T_intervals Sample at Timed Intervals (Tx) Store->T_intervals Dilute Dilute Samples T_intervals->Dilute HPLC HPLC Analysis Dilute->HPLC Calculate Calculate % Remaining vs T=0 HPLC->Calculate

Sources

Technical Support Center: Enhancing the Sensitivity of Benzylpenicillenic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing the detection of benzylpenicillenic acid (BPA). As a critical determinant in evaluating penicillin allergy, the sensitive and accurate quantification of BPA is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of BPA analysis, troubleshoot common issues, and ultimately enhance the reliability and sensitivity of their detection methods.

The Challenge of this compound Detection

This compound is the major antigenic determinant formed from the degradation of benzylpenicillin (penicillin G). Its reliable detection is crucial for diagnosing penicillin allergies. However, the inherent instability of the β-lactam ring in penicillins presents a significant analytical challenge, as these compounds readily degrade, leading to variable and often inaccurate measurements. Furthermore, the low concentrations of BPA in biological matrices demand highly sensitive analytical methodologies.

This guide provides in-depth troubleshooting for common techniques and answers frequently asked questions to help you overcome these obstacles.

Section 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the quantification of BPA due to its high sensitivity and selectivity. However, achieving optimal performance requires careful optimization of various parameters.

Troubleshooting Guide: HPLC-MS/MS
Issue Potential Cause Troubleshooting Steps & Explanations
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: Inefficient ionization of BPA in the mass spectrometer source. 2. Matrix Effects: Co-eluting compounds from the sample matrix suppress the BPA signal. 3. Degradation of BPA: Instability of BPA during sample preparation or storage.1. Optimize ESI Parameters: Adjust spray voltage, gas temperatures, and gas flow rates. This compound is often analyzed in negative ion mode; ensure polarity is correctly set. 2. Improve Chromatographic Separation: Modify the gradient elution profile or try a different stationary phase to separate BPA from interfering matrix components. Consider solid-phase extraction (SPE) for sample cleanup. 3. Stabilize Samples: Keep samples on ice or at 4°C throughout the preparation process. Prepare fresh standards and samples immediately before analysis.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the analytical column. 2. Incompatible Mobile Phase: The pH of the mobile phase can affect the ionization state and retention of BPA. 3. Column Degradation: Loss of stationary phase or contamination of the column.1. Dilute Sample: Reduce the concentration of the injected sample. 2. Adjust Mobile Phase pH: The carboxylic acid moiety of BPA is sensitive to pH. A mobile phase with a pH around 3 can improve peak shape. 3. Use a Guard Column: Protect the analytical column from contaminants. If performance does not improve, replace the column.
High Background Noise 1. Contaminated Mobile Phase or System: Impurities in solvents or buildup in the HPLC system. 2. Mass Spectrometer Contamination: Contamination of the ion source or optics.1. Use High-Purity Solvents: Ensure all solvents are HPLC or MS grade. Flush the system thoroughly. 2. Clean the Mass Spectrometer: Follow the manufacturer's protocol for cleaning the ion source and other relevant components.
Frequently Asked Questions (FAQs): HPLC-MS/MS
  • Q1: What is the most common cause of variability in BPA quantification?

    • A1: The instability of this compound is a primary contributor to variability. BPA can degrade due to changes in pH, temperature, and enzymatic activity in biological samples. To mitigate this, it is crucial to maintain samples at a low temperature (e.g., on ice) during processing and to analyze them as quickly as possible after preparation.

  • Q2: How can I minimize matrix effects in plasma samples?

    • A2: Matrix effects, particularly ion suppression, are a significant challenge in plasma. A robust sample preparation method is key. Solid-phase extraction (SPE) is highly effective at removing phospholipids and other interfering substances. Alternatively, a simple protein precipitation followed by dilution can sometimes be sufficient, though it may result in lower sensitivity.

Experimental Workflow: HPLC-MS/MS Analysis of BPA

Caption: Workflow for BPA analysis using HPLC-MS/MS.

Section 2: Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput alternative for BPA detection, though they can be susceptible to cross-reactivity and matrix effects.

Troubleshooting Guide: ELISA
Issue Potential Cause Troubleshooting Steps & Explanations
High Background Signal 1. Insufficient Washing: Residual enzyme-conjugated antibody remains in the wells. 2. Non-specific Binding: Antibodies are binding to the plate surface or other proteins. 3. Substrate Contamination: The substrate solution has been contaminated or has degraded.1. Increase Wash Steps: Increase the number and vigor of wash steps between incubations. 2. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider a different blocking agent. 3. Use Fresh Substrate: Prepare the substrate solution immediately before use.
Low Signal or No Signal 1. Inactive Antibody or Antigen: Improper storage or handling has led to degradation. 2. Incorrect Reagent Concentrations: Dilutions of antibodies or standards are incorrect. 3. Insufficient Incubation Times: Incubation periods are too short for effective binding.1. Check Reagent Storage: Ensure all components have been stored at the recommended temperatures. 2. Verify Dilutions: Double-check all calculations and pipetting for accuracy. 3. Optimize Incubation Times: Increase incubation times to allow for complete binding reactions.
High Coefficient of Variation (CV%) 1. Pipetting Inconsistency: Inaccurate or inconsistent volumes are being dispensed. 2. Temperature Gradients: Uneven temperature across the microplate during incubation. 3. Edge Effects: Wells at the edge of the plate behave differently from interior wells.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use consistent pipetting technique. 2. Ensure Uniform Temperature: Incubate plates in a temperature-controlled environment and allow them to equilibrate to room temperature before adding reagents. 3. Avoid Edge Wells: If edge effects are suspected, avoid using the outermost wells for standards and samples.
Frequently Asked Questions (FAQs): ELISA
  • Q1: How can I assess the specificity of my anti-BPA antibody?

    • A1: To evaluate specificity, perform cross-reactivity testing with structurally related molecules, such as penicillin G, ampicillin, and other penicillin derivatives. A highly specific antibody will show minimal binding to these related compounds.

  • Q2: What are the best practices for creating a reliable standard curve?

    • A2: Prepare standards by spiking a known concentration of BPA into a matrix that closely matches your samples (e.g., drug-free plasma). Use a fresh set of standards for each assay. A typical standard curve for a competitive ELISA will have a sigmoidal shape when plotted on a semi-log scale.

Section 3: Electrochemical Biosensors

Electrochemical biosensors are an emerging technology for rapid and sensitive BPA detection. These devices often utilize enzymes or antibodies immobilized on an electrode surface.

Troubleshooting Guide: Electrochemical Biosensors
Issue Potential Cause Troubleshooting Steps & Explanations
Low or No Response 1. Poor Immobilization: The biorecognition element (e.g., antibody) is not effectively attached to the electrode surface. 2. Electrode Fouling: The electrode surface has become contaminated or blocked. 3. Incorrect Buffer Conditions: The pH or ionic strength of the measurement buffer is not optimal for the biorecognition event.1. Optimize Immobilization Strategy: Experiment with different coupling chemistries and concentrations of the biorecognition element. 2. Clean Electrodes: Polish the electrode surface according to the manufacturer's instructions before each use. 3. Adjust Buffer Composition: Systematically vary the pH and ionic strength of the running buffer to find the optimal conditions.
Poor Reproducibility 1. Inconsistent Electrode Surface: Variation in the surface area or cleanliness of the electrodes. 2. Unstable Biorecognition Layer: The immobilized antibody or enzyme is detaching from the surface over time.1. Standardize Electrode Preparation: Develop a consistent and repeatable protocol for electrode cleaning and modification. 2. Improve Immobilization Stability: Consider using a more robust immobilization method, such as covalent attachment through a self-assembled monolayer.
Detection Principle: Amperometric Biosensor for BPA

Amperometric_Biosensor cluster_surface Electrode Surface Electrode Electrode Signal Amperometric Signal Electrode->Signal Immobilized_Ab Immobilized Anti-BPA Antibody Substrate Substrate BPA This compound (BPA) BPA->Immobilized_Ab Competitive Binding Enzyme_Conjugate Enzyme-Labeled BPA Enzyme_Conjugate->Immobilized_Ab Enzyme_Conjugate->Substrate Enzymatic Reaction Product Electroactive Product Substrate->Product Product->Electrode Oxidation/Reduction

Caption: Competitive binding on an amperometric biosensor.

References

  • High-Sensitivity Analysis of Penicillin G and Its Metabolites. Journal of Chromatographic Science.[Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of benzylpenicillin in human plasma. Journal of Chromatography B.[Link]

  • Immunoassays for the detection of β-lactam antibiotics in food and environmental matrices. TrAC Trends in Analytical Chemistry.[Link]

  • Electrochemical biosensors for the detection of antibiotics: A review. Biosensors and Bioelectronics.[Link]

Technical Support Center: Stabilizing Benzylpenicillenic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the isomerization and subsequent degradation of benzylpenicillenic acid in solution. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and formulations. Our approach is grounded in established scientific principles and field-proven insights to empower you with self-validating experimental systems.

Introduction: The Challenge of this compound Instability

Benzylpenicillin (Penicillin G) is a cornerstone of antibiotic therapy, but its efficacy and safety in research and development are intrinsically linked to its chemical stability in aqueous solutions. A primary degradation pathway for benzylpenicillin is its isomerization to this compound. This isomer is not only inactive as an antibiotic but is also a highly reactive molecule implicated in penicillin-related allergic reactions. Therefore, controlling the formation and subsequent degradation of this compound is paramount for accurate experimental outcomes and the development of stable pharmaceutical formulations.

This guide will delve into the critical factors governing the stability of this compound and provide actionable strategies to mitigate its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to prevent its formation and degradation?

This compound is an isomer of benzylpenicillin that forms in solution. Its formation represents a loss of the active pharmaceutical ingredient. Furthermore, this compound is a reactive electrophile that can covalently bind to proteins, forming haptens that can trigger an immune response, leading to allergic reactions. Its own degradation leads to a complex mixture of further inactive products, complicating analytical procedures and potentially introducing confounding variables in experimental setups.

Q2: What are the primary factors that influence the isomerization of benzylpenicillin to this compound and its subsequent degradation?

The stability of both benzylpenicillin and this compound in solution is predominantly influenced by three key factors:

  • pH: Both acidic and alkaline conditions accelerate the degradation of benzylpenicillin and this compound.

  • Temperature: Higher temperatures significantly increase the rate of degradation reactions.

  • Buffer System: The type and concentration of the buffer used can have a substantial impact on the stability of the molecules.

Q3: What are the main degradation products of this compound?

Once formed, this compound is itself unstable and can degrade into several other compounds. At a neutral pH, a significant degradation product is penicillamine . Under acidic conditions, it can further rearrange to form other inactive substances such as benzylpenamaldic acid .

Troubleshooting Guide: Preventing Isomerization and Degradation

This section addresses common issues encountered during experiments involving benzylpenicillin and its isomer, this compound.

Issue 1: Rapid loss of benzylpenicillin and appearance of unknown peaks in HPLC analysis.
  • Probable Cause: This is a classic sign of benzylpenicillin degradation, leading to the formation of this compound and its subsequent degradation products. The primary culprits are suboptimal pH and/or elevated temperature of your solution.

  • Solution:

    • pH Control: Immediately verify the pH of your solution. The optimal pH for benzylpenicillin stability is in the neutral range, typically between 6.5 and 7.5.[1] If your experimental conditions permit, adjust the pH to this range.

    • Temperature Management: Ensure that your solutions are maintained at low temperatures, preferably refrigerated (2-8°C) or on ice during handling and experimentation.[2][3] Significant degradation can occur at room temperature and is accelerated at physiological temperatures (37°C).[2][3]

    • Buffer Selection: If not already in use, incorporate a buffer system. Citrate buffers have been shown to be superior to phosphate buffers in stabilizing benzylpenicillin solutions.[1][3]

Issue 2: Inconsistent results in biological assays or analytical measurements.
  • Probable Cause: The presence of varying amounts of this compound and its degradation products can interfere with assays. This compound itself is highly reactive and can interact with biological macromolecules, leading to spurious results.

  • Solution:

    • Strict pH and Temperature Control: Implement the measures described in Issue 1 to minimize the formation of degradation products from the outset.

    • Freshly Prepared Solutions: Always use freshly prepared benzylpenicillin solutions for your experiments. Avoid storing stock solutions for extended periods, even when refrigerated, unless their stability under those conditions has been rigorously validated.

    • Analytical Monitoring: Regularly monitor the purity of your benzylpenicillin solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and its major degradants.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Benzylpenicillin Solution

This protocol describes the preparation of a benzylpenicillin solution with enhanced stability against isomerization.

Materials:

  • Benzylpenicillin sodium salt

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filtration unit (if required)

Procedure:

  • Prepare the Citrate Buffer (0.1 M, pH 7.0):

    • Dissolve 2.10 g of citric acid monohydrate in approximately 80 mL of high-purity water.

    • Slowly add a 0.1 M solution of trisodium citrate dihydrate while monitoring the pH until a stable pH of 7.0 is achieved.

    • Bring the final volume to 100 mL with high-purity water.

  • Dissolve Benzylpenicillin:

    • Accurately weigh the required amount of benzylpenicillin sodium salt.

    • Dissolve the benzylpenicillin in the prepared citrate buffer to the desired final concentration.

    • Gently mix until fully dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Storage:

    • Store the prepared solution at 2-8°C and protect from light.

    • For optimal stability, use the solution immediately or within a validated timeframe.

Protocol 2: HPLC Method for Monitoring Benzylpenicillin and this compound

This protocol provides a general framework for an HPLC method to separate and quantify benzylpenicillin and its primary isomer, this compound. Method optimization may be required based on the specific HPLC system and column.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid[4]

  • Mobile Phase B: Methanol[4]

  • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will likely be necessary to achieve good separation. A starting point could be 90% A / 10% B, transitioning to 40% A / 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 220 nm[4]

  • Column Temperature: 40°C[4]

  • Injection Volume: 20 µL

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of benzylpenicillin and, if available, a reference standard for this compound in the chosen buffer.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and quantify the peaks corresponding to benzylpenicillin and this compound based on their retention times and the calibration curves.

Data Summary

The stability of benzylpenicillin is highly dependent on the solution's pH and temperature. The following table summarizes the key parameters for maintaining stability.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes both acid- and base-catalyzed degradation of the β-lactam ring.[1]
Temperature 2 - 8°C (Refrigerated)Significantly slows the kinetics of all degradation pathways.[2][3]
Buffer System Citrate BufferProvides superior stabilization compared to phosphate buffers.[1][3]

Visualizations

Isomerization and Degradation Pathway

The following diagram illustrates the isomerization of benzylpenicillin to this compound and its subsequent degradation.

G Benzylpenicillin Benzylpenicillin Benzylpenicillenic_Acid Benzylpenicillenic_Acid Benzylpenicillin->Benzylpenicillenic_Acid Isomerization (pH dependent) Penicillamine Penicillamine Benzylpenicillenic_Acid->Penicillamine Degradation (Neutral pH) Benzylpenamaldic_Acid Benzylpenamaldic_Acid Benzylpenicillenic_Acid->Benzylpenamaldic_Acid Degradation (Acidic pH) Other_Degradation_Products Other_Degradation_Products Benzylpenicillenic_Acid->Other_Degradation_Products

Caption: Isomerization of Benzylpenicillin and Degradation of this compound.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving issues with this compound formation.

G Start Instability Observed (e.g., peak loss, new peaks) Check_pH Check Solution pH Start->Check_pH Check_Temp Check Solution Temperature Start->Check_Temp Check_Buffer Review Buffer System Start->Check_Buffer Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH Lower_Temp Store at 2-8°C / Use on Ice Check_Temp->Lower_Temp Use_Citrate Switch to Citrate Buffer Check_Buffer->Use_Citrate Reanalyze Re-analyze Sample Adjust_pH->Reanalyze Lower_Temp->Reanalyze Use_Citrate->Reanalyze

Sources

Technical Support Center: Benzylpenicillenic Acid Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPA-SYN-001 Topic: Troubleshooting guide for benzylpenicillenic acid synthesis side reactions Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The "Phantom" Intermediate

Welcome to the Technical Support Center. You are likely here because your attempt to synthesize or isolate This compound (BPA) has resulted in a mixture of degradation products rather than the pure oxazolone intermediate.

The Core Challenge: BPA is not a stable endpoint; it is a transient, reactive oxazolone intermediate formed during the acid-catalyzed rearrangement of Benzylpenicillin (Penicillin G). It exists in a delicate equilibrium.

  • Too acidic/Too long: It rearranges irreversibly to Benzylpenillic Acid (imidazole structure).

  • Too aqueous/alkaline: It hydrolyzes to Benzylpenilloic Acid .

  • Nucleophiles present: It reacts immediately to form amides (penicilloyl haptens).

This guide treats the "synthesis" of BPA as a controlled capture of this fleeting intermediate.

Part 1: The "Golden Path" Protocol

To troubleshoot effectively, we must first establish the baseline protocol for isolating the free acid form of BPA. This protocol is based on the kinetic windows established by Levine (1961) and Carpenter (1948).

Reagents & Conditions
  • Precursor: Benzylpenicillin Potassium (Pen G).

  • Catalyst: 0.1 N HCl (Acidification).

  • Extraction Solvent: Chilled Benzene or Chloroform (Non-polar, aprotic is critical).

  • Temperature: 4°C to 25°C (Strict control).

Step-by-Step Workflow
  • Acidification: Dissolve Penicillin G in water.[1] Acidify rapidly to pH 2.0 with HCl.

  • Incubation: Allow the solution to stand.

    • Critical Variable: At 25°C, maximum BPA concentration occurs at roughly 60–90 minutes .

  • Extraction: Extract the aqueous solution immediately with benzene or chloroform.

    • Why: BPA is lipophilic (oxazolone form); the degradation products (penillic/penilloic acids) are more polar/zwitterionic and remain in the aqueous phase.

  • Purification: Wash the organic layer with a specific phosphate buffer (pH 5.4) to remove residual Penicillin G and Penillic acid.

  • Isolation: Evaporate solvent under high vacuum at low temperature (< 20°C). Do not heat.

Part 2: Troubleshooting Guide (Q&A)

Category A: Spectral Anomalies (UV/Vis & NMR)

Q1: "I am monitoring the reaction by UV, but I don't see the peak at 322 nm. Instead, I see a strong absorbance around 238 nm. What happened?"

  • Diagnosis: You have synthesized Benzylpenillic Acid , not Penicillenic Acid.

  • The Cause: The reaction was left in the acidic aqueous phase too long. The BPA oxazolone ring opened and recyclized into the stable imidazole isomer (Penillic Acid).

  • The Fix:

    • Reduce incubation time.

    • Check your UV immediately. BPA has a distinct

      
       at 322 nm  (
      
      
      
      ).
    • If you see

      
       at 238 nm , the rearrangement is already complete.
      

Q2: "My product isolated from the organic layer shows no UV absorption above 280 nm."

  • Diagnosis: Hydrolysis to Benzylpenilloic Acid .

  • The Cause: Water contamination in the organic phase or insufficient acidification. If the beta-lactam ring opens via hydrolysis (water attack) rather than rearrangement, you lose the conjugated oxazolone system responsible for the 322 nm signal.

  • The Fix: Ensure your extraction solvent is dry. Perform the extraction phase rapidly at 4°C.

Category B: Physical State & Stability

Q3: "The product turned into a sticky gum that is insoluble in non-polar solvents upon drying."

  • Diagnosis: Polymerization or Disulfide formation.

  • The Cause: BPA contains a sulfhydryl group (in its tautomeric form) or can open to form thiols. In the presence of oxygen or trace metals, it dimerizes or polymerizes.

  • The Fix:

    • Perform all evaporation steps under Nitrogen or Argon.

    • Add EDTA to the initial aqueous phase to chelate trace copper/iron which catalyze thiol oxidation.

Q4: "I tried to crystallize the product using ethanol, but the activity was lost."

  • Diagnosis: Alcoholysis (Nucleophilic attack).

  • The Cause: You treated an oxazolone (BPA) with a primary alcohol. The alcohol acted as a nucleophile, attacking the carbonyl carbon, opening the ring, and forming a penicilloyl ester .

  • The Fix: Never use primary alcohols (Methanol, Ethanol) or amines with BPA. Use inert solvents like Benzene, Chloroform, or Ether.

Part 3: Analytical Validation Data

Use the following table to validate your isolated fraction.

CompoundStructure TypeUV

(nm)
Solubility (Organic)Stability
This compound Oxazolone 322 High Low (Transient)
Benzylpenillic AcidImidazole238LowHigh
Benzylpenilloic AcidThiazolidine (Open)< 220 (End absorption)LowModerate
Penicillin G (Starting)Beta-Lactam252, 257, 264ModerateModerate

Part 4: Reaction Pathway Visualization

The following diagram illustrates the critical branching points where your synthesis can fail.

PenicillinDegradation cluster_timeline Critical Time Window PenG Benzylpenicillin (Pen G) (Starting Material) Acid Acidic Conditions (pH 2.0) PenG->Acid Protonation BPA This compound (BPA) (TARGET: Oxazolone) UV: 322 nm Acid->BPA Rearrangement (Fast) Penilloic Benzylpenilloic Acid (Impurity: Hydrolysis) UV: Transparent Acid->Penilloic Direct Hydrolysis (Slow) Penillic Benzylpenillic Acid (Impurity: Imidazole) UV: 238 nm BPA->Penillic Rearrangement (Time/Acid dependent) BPA->Penilloic Hydrolysis (pH > 5 or Aqueous) Hapten Penicilloyl Amides/Esters (Impurity: Nucleophilic Attack) BPA->Hapten Reaction with Alcohols/Amines

Figure 1: Reaction pathway of Penicillin G degradation.[2] The green node represents the target transient intermediate. Red paths indicate side reactions.

Part 5: References

  • Levine, B. B. (1961).[1] Studies on the formation of the penicillin antigen. II. Some reactions of D-benzylpenicillenic acid in aqueous solution at pH 7.[1]5. Archives of Biochemistry and Biophysics, 93(1), 50-55.

  • Carpenter, F. H., Turner, R. A., & Du Vigneaud, V. (1948).[3][4] this compound as an intermediate in the synthesis of benzylpenicillin.[1][3][4] Journal of Biological Chemistry, 176(2), 893-906.[4]

  • Blaha, J. M., et al. (1976).[5] Kinetics of Penicillin G Degradation in Acidic Media. Journal of Pharmaceutical Sciences, 65(8).

  • Parker, C. W., et al. (1962). Penicillin Allergy.[1][6][7][8][9] Journal of Experimental Medicine, 115(4), 803–819.

Sources

Validation & Comparative

A Head-to-Head Comparison of Synthesis Routes for Benzylpenicillenic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of key penicillin derivatives is a critical area of study. Benzylpenicillenic acid, a significant rearrangement product of benzylpenicillin (penicillin G), is of particular interest due to its role in penicillin allergy and as a versatile chemical intermediate. This guide provides a comprehensive, head-to-head comparison of the primary synthesis routes to this compound, offering in-depth technical insights and supporting experimental data to inform your selection of the most appropriate method for your research needs.

Introduction: The Significance of this compound

This compound is a fascinating molecule that emerges from the chemical transformation of one of the most historically important antibiotics, benzylpenicillin. Its formation is a key step in the degradation of penicillin G and is implicated in the immunological reactions associated with penicillin allergies. Understanding and controlling its synthesis is therefore crucial for both immunological studies and for harnessing it as a building block in the synthesis of novel compounds. This guide will dissect three prominent methods for the synthesis of this compound from benzylpenicillin: acid-catalyzed rearrangement, imidazole-catalyzed isomerization, and a metal-ion-catalyzed pathway.

Route 1: Acid-Catalyzed Rearrangement

The acid-catalyzed rearrangement of benzylpenicillin is a classical method for the preparation of this compound. This pathway is often considered a controlled degradation of the parent antibiotic.

Mechanistic Insights

Under acidic conditions, the undissociated form of the carboxylic acid on the penicillin molecule is the key reactive species. The reaction is initiated by protonation, which facilitates the intramolecular rearrangement. One proposed mechanism suggests that the acid-catalyzed hydrolysis of the β-lactam ring in the undissociated penicillin molecule leads to the formation of penilloic acid, which is in equilibrium with penicillenic acid. The latter can then rearrange to the more stable penillic acid.[1] The choice of a specific acid and the control of pH are critical to favor the formation of this compound and minimize the subsequent rearrangement to penillic acid.

Caption: Acid-catalyzed rearrangement of Benzylpenicillin to this compound.

Experimental Protocol: Acid-Catalyzed Synthesis

Objective: To synthesize this compound from benzylpenicillin via acid-catalyzed rearrangement.

Materials:

  • Benzylpenicillin potassium salt

  • Dilute hydrochloric acid (e.g., 0.1 M) or another suitable acid

  • Organic solvent (e.g., ether or chloroform)

  • Buffer solution (e.g., phosphate buffer, pH 5.4)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Spectrophotometer (for UV-Vis analysis)

Procedure:

  • Dissolve a known quantity of benzylpenicillin potassium salt in water.

  • Carefully acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2.0. This protonates the carboxylate group, making the molecule more soluble in organic solvents.

  • Extract the protonated benzylpenicillin into an organic solvent like ether or chloroform. This step also helps to separate it from any water-soluble impurities.

  • Wash the organic extract with a buffer solution at a pH of around 5.4. This step can help to remove some impurities, although it may also lead to some loss of the desired product.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • The benzylpenicillin in the organic solvent will gradually rearrange to this compound. This process can be monitored by UV-Vis spectroscopy, looking for the characteristic absorbance maximum of this compound around 322 nm.

  • Once the rearrangement has reached the desired point, the solvent can be carefully removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Note: This is a generalized protocol. The reaction time and temperature will need to be optimized to maximize the yield of this compound while minimizing the formation of byproducts like benzylpenillic acid.

Route 2: Imidazole-Catalyzed Isomerization

The use of imidazole as a catalyst offers a milder alternative to strong acids for the isomerization of benzylpenicillin to this compound. This method can provide better control over the reaction and potentially higher selectivity.

Mechanistic Insights

The isomerization of benzylpenicillin to this compound is catalyzed by imidazole and its derivatives.[2][3] The proposed mechanism involves a general acid-assisted reaction where an imidazole molecule acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This is followed by protonation of the β-lactam nitrogen and subsequent ring-opening to form the this compound.[2][3] This pathway is thought to be parallel to the mechanism of aminolysis of penicillins.[3] The catalytic role of imidazole highlights the importance of nucleophilic catalysis in this transformation.

Caption: Imidazole-catalyzed isomerization of Benzylpenicillin.

Experimental Protocol: Imidazole-Catalyzed Synthesis

Objective: To synthesize this compound from benzylpenicillin using imidazole as a catalyst.

Materials:

  • Benzylpenicillin potassium salt

  • Imidazole

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of benzylpenicillin potassium salt in a suitable aqueous buffer (e.g., phosphate buffer at pH 7.0).

  • Add a catalytic amount of imidazole to the solution. The optimal concentration of imidazole will need to be determined experimentally.

  • Maintain the reaction mixture at a constant temperature (e.g., room temperature or 37°C) and monitor the progress of the reaction.

  • The formation of this compound can be followed by UV-Vis spectroscopy by observing the increase in absorbance at approximately 322 nm.

  • Once the reaction is complete, the this compound can be isolated using appropriate extraction and purification techniques.

Route 3: Mercury(II)-Catalyzed Rearrangement

The use of mercury(II) salts represents a distinct, metal-ion-catalyzed approach to the formation of this compound derivatives. This method often involves the methyl ester of benzylpenicillin as the starting material.

Mechanistic Insights

Treatment of the methyl ester of benzylpenicillin with mercuric chloride in an organic solvent like ether leads to the formation of a mercury derivative.[4] This intermediate can then be decomposed, for instance with hydrogen sulfide, to yield methyl benzylpenicillenate.[4] The mercury(II) ion likely coordinates to the sulfur atom and the β-lactam carbonyl, facilitating the rearrangement. The reaction with sodium benzylpenicillin in aqueous solution with mercuric chloride has also been reported to yield a mercury derivative of this compound.[4]

Caption: Mercury(II)-catalyzed synthesis of Methyl Benzylpenicillenate.

Experimental Protocol: Mercury(II)-Catalyzed Synthesis

Objective: To synthesize methyl benzylpenicillenate from the methyl ester of benzylpenicillin.

Materials:

  • Methyl ester of benzylpenicillin

  • Mercuric chloride (HgCl₂)

  • Anhydrous ether

  • Hydrogen sulfide (H₂S) gas

  • Filtration apparatus

Procedure:

  • Dissolve the methyl ester of benzylpenicillin in anhydrous ether.

  • Add a solution of mercuric chloride in ether to the penicillin ester solution. A precipitate of the mercury derivative should form.

  • Isolate the mercury derivative by filtration.

  • Suspend the mercury derivative in a fresh portion of ether.

  • Carefully bubble hydrogen sulfide gas through the suspension to decompose the mercury complex. This will precipitate mercury(II) sulfide.

  • Filter off the mercury(II) sulfide.

  • The filtrate contains the methyl benzylpenicillenate, which can be isolated by evaporation of the solvent.

Caution: Mercury compounds and hydrogen sulfide are highly toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Head-to-Head Performance Comparison

The choice of synthesis route will depend on the specific requirements of the research, including desired yield, purity, reaction conditions, and safety considerations.

ParameterAcid-Catalyzed RearrangementImidazole-Catalyzed IsomerizationMercury(II)-Catalyzed Rearrangement
Catalyst Strong Acid (e.g., HCl)ImidazoleMercury(II) Chloride
Starting Material BenzylpenicillinBenzylpenicillinBenzylpenicillin Methyl Ester
Reaction Conditions Harsh (low pH)Mild (near-neutral pH)Anhydrous, involves toxic reagents
Selectivity Moderate; risk of byproduct formationPotentially highGood for the ester derivative
Yield Variable, optimization requiredDependent on conditionsNot extensively reported in recent literature
Safety Concerns Handling of strong acidsImidazole is a moderate irritantHigh; use of highly toxic mercury and H₂S
Monitoring UV-Vis (λmax ~322 nm)UV-Vis (λmax ~322 nm)UV-Vis (λmax ~320 nm for the ester)

Characterization of this compound

Independent of the synthesis route, proper characterization of the final product is essential.

  • UV-Vis Spectroscopy: this compound and its derivatives exhibit a characteristic strong UV absorption maximum around 322-325 nm, which is a key indicator of the formation of the oxazolone ring structure.[5]

Conclusion and Recommendations

This guide has provided a comparative overview of three distinct synthetic routes to this compound from benzylpenicillin.

  • The acid-catalyzed rearrangement is a straightforward method but may suffer from lower selectivity and the need for careful pH control to avoid the formation of undesired byproducts.

  • Imidazole-catalyzed isomerization presents a milder and potentially more selective alternative, operating under near-neutral pH conditions, which could be advantageous for sensitive applications.

  • The mercury(II)-catalyzed route is effective for the synthesis of the methyl ester of this compound but involves highly toxic reagents, limiting its practical application in many modern laboratory settings.

For researchers seeking a balance of efficiency, selectivity, and safety, the imidazole-catalyzed isomerization appears to be the most promising route for further optimization and application. Further investigation into optimizing the reaction conditions, such as catalyst loading, temperature, and reaction time, could lead to a highly efficient and reproducible synthesis of this compound for a variety of research purposes.

References

  • Butler, A. R., et al. "The imidazole-catalysed isomerisation of benzylpenicillin." Journal of the Chemical Society, Perkin Transactions 2, 1978, pp. 827-832.
  • Carpenter, F. H., Turner, R. A., & du Vigneaud, V. "this compound as an intermediate in the synthesis of benzylpenicillin." Journal of Biological Chemistry, vol. 176, no. 2, 1948, pp. 893-906.
  • Schwartz, M. A. "MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION." Journal of Pharmaceutical Sciences, vol. 53, no. 10, 1964, pp. 1223-7.
  • Bundgaard, H. "Chemical aspects of penicillin allergy: mechanism of imidazole-catalysed penicilloylation." Journal of Pharmacy and Pharmacology, vol. 28, no. 9, 1976, pp. 725-8.
  • Li, X., et al. "Direct Evidence for the Formation of Diastereoisomeric Benzylpenicilloyl Haptens from Benzylpenicillin and this compound in Patients." Journal of Biological Chemistry, vol. 288, no. 48, 2013, pp. 34567–34577.
  • "UV-Vis spectra of penicillin G and hapten CMPA." ResearchGate, Accessed 1 Feb. 2026. [Link to a relevant research article or figure if available]
  • Breitmaier, E., & Voelter, W. "Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins." Journal of Pharmaceutical Sciences, vol. 65, no. 5, 1976, pp. 723-6.

Sources

Navigating Benzylpenicillenic Acid-Induced Cytotoxicity: A Comparative Guide to Cell-Based Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding and accurately quantifying the cytotoxic potential of compounds like benzylpenicillenic acid is paramount. This guide provides an in-depth, objective comparison of key cell-based assays for screening its cytotoxic effects. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind assay selection, validation strategies, and data interpretation to empower you with the knowledge to make informed decisions in your research.

The Challenge: Unraveling this compound's Cellular Impact

This compound, a degradation product of benzylpenicillin, is a known hapten capable of eliciting immune responses.[1][2] Its potential to induce cytotoxicity, however, necessitates robust and reliable in vitro screening methods.[3] The choice of a suitable cell-based assay is not a one-size-fits-all decision; it depends on the specific research question, the anticipated cytotoxic mechanism, and the desired throughput. This guide will compare and contrast two prominent methods: the Lymphocyte Transformation Test (LTT) for assessing immune-sensitized responses and general cytotoxicity assays like the MTT and LDH assays for direct cellular damage assessment.

Comparative Analysis of Key Cell-Based Assays

A variety of in vitro methods are available to assess cytotoxicity, each with its own set of advantages and limitations.[4][5] For this compound, which can induce both direct cytotoxicity and hypersensitivity reactions, a multi-faceted approach is often necessary.[3][6]

AssayPrinciplePrimary EndpointAdvantagesDisadvantages
Lymphocyte Transformation Test (LTT) Measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an antigen.[7]T-cell proliferationApplicable to a wide range of drugs, assesses drug-specific T-cell involvement.[7]Technically demanding, lower sensitivity for some drug allergies (60-70% for beta-lactams), results can be influenced by various factors.[7][8][9]
Basophil Activation Test (BAT) Quantifies the upregulation of activation markers (e.g., CD63, CD203c) on basophils via flow cytometry following allergen stimulation.[10][11]Basophil degranulationHigh specificity, can be safer and more convenient than in vivo tests.[11][12]Poor sensitivity for penicillin/amoxicillin allergy, not a standardized routine test.[10][12][13]
MTT Assay Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14][15]Mitochondrial dehydrogenase activity (cell viability)High throughput, relatively inexpensive.Indirect measure of cell viability, can be affected by changes in cellular metabolism.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4][14]Cell membrane integrityRapid and sensitive for detecting cytotoxicity.[4]Does not detect cell death that occurs without loss of plasma membrane integrity.[4]

Expert Insight: While the LTT is invaluable for investigating immune-mediated cytotoxicity, its complexity and variability necessitate careful validation.[7][8] For initial screening of direct cytotoxic effects, assays like MTT or LDH provide a more straightforward and high-throughput approach. The BAT, despite its high specificity, currently lacks the sensitivity required for reliable routine screening of penicillin-related allergies.[10][12][16]

In-Depth Methodologies: A Guide to Reproducible Results

The following sections provide detailed, step-by-step protocols for the Lymphocyte Transformation Test and a general cytotoxicity assay (MTT). These protocols are designed to be self-validating, incorporating essential controls and quality checks.

Lymphocyte Transformation Test (LTT) Protocol

The LTT is a powerful tool for detecting drug-specific T-cell sensitization.[7] This protocol is adapted from established methodologies.[17]

Principle: This assay measures the proliferation of T-lymphocytes from a patient's blood sample when exposed to the suspected drug, in this case, this compound.[7] A positive response, indicated by increased proliferation compared to controls, suggests a prior sensitization.

Workflow Diagram:

LTT_Workflow cluster_prep Sample Preparation cluster_culture Cell Culture & Stimulation cluster_readout Proliferation Readout Blood_Sample Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Cell_Counting Cell Counting & Viability (Trypan Blue) PBMC_Isolation->Cell_Counting Plating Plate PBMCs (96-well plate) Cell_Counting->Plating Stimulation Add Stimulants: - this compound - Phytohemagglutinin (PHA) - Unstimulated Control Plating->Stimulation Incubation Incubate (5-7 days, 37°C, 5% CO2) Stimulation->Incubation Pulse Pulse with [3H]-Thymidine or BrdU Incubation->Pulse Harvest Harvest Cells Pulse->Harvest Measure Measure Incorporation (Scintillation Counter or ELISA) Harvest->Measure

Caption: Workflow of the Lymphocyte Transformation Test.

Step-by-Step Protocol:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Seeding: Wash the isolated PBMCs twice with RPMI-1640 medium. Determine cell viability and concentration using trypan blue exclusion. Seed 1 x 10^5 cells per well in a 96-well flat-bottom plate.

  • Stimulation:

    • Test Wells: Add varying concentrations of this compound (typically in the range of 1-100 µg/mL).

    • Positive Control: Add a mitogen like Phytohemagglutinin (PHA) to confirm the proliferative capacity of the lymphocytes.

    • Negative Control: Add culture medium only (unstimulated control).

  • Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation (Traditional): 18-24 hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • BrdU Incorporation (Alternative): Alternatively, use a non-radioactive method like BrdU incorporation, which can be measured via an ELISA-based colorimetric assay.[17][18]

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition:

    • SI = (Mean counts per minute (CPM) of stimulated wells) / (Mean CPM of unstimulated wells)

    • An SI ≥ 2 is generally considered a positive result, but this threshold should be established and validated within your laboratory.

MTT Cytotoxicity Assay Protocol

The MTT assay is a widely used colorimetric method to assess cell viability.[14]

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium salt MTT into formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of living cells.[15]

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Compound Treatment cluster_readout MTT Assay & Readout Cell_Culture Culture Adherent or Suspension Cells Seeding Seed Cells into 96-well Plate Cell_Culture->Seeding Adherence Allow Adherent Cells to Attach (24h) Seeding->Adherence Treatment Add this compound (Various Concentrations) Adherence->Treatment Incubation Incubate (24-72h, 37°C, 5% CO2) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow of the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your chosen cell line (e.g., HepG2, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow adherent cells to attach for 24 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Validation and Regulatory Context

The validation of in vitro cytotoxicity assays is crucial for ensuring the reliability and reproducibility of the data.[19] Regulatory bodies like the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) provide guidelines for assay validation.[20][21][22][23][24][25]

Key Validation Parameters (ICH Q2(R1)): [16][21]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

For cytotoxicity assays, it is also important to establish acceptance criteria for positive and negative controls and to assess the assay's sensitivity and specificity in distinguishing cytotoxic from non-cytotoxic compounds.[26]

Conclusion: A Strategic Approach to Cytotoxicity Screening

The selection and validation of a cell-based assay for screening this compound-induced cytotoxicity require a thorough understanding of the underlying biological mechanisms and the strengths and limitations of each method. For investigating immune-mediated responses, the LTT remains a valuable, albeit complex, tool. For direct cytotoxicity screening, assays like MTT and LDH offer a more high-throughput and straightforward approach. By employing a well-validated, multi-faceted strategy and adhering to regulatory guidelines, researchers can generate robust and reliable data to confidently assess the cytotoxic potential of this compound and other compounds of interest.

References

  • American Academy of Allergy, Asthma & Immunology. (2022, November 16). Basophil activation test shows poor sensitivity in immediate amoxicillin allergy. [Link]

  • Riss, T. L., & Moravec, R. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Methods in Molecular Biology, 1601, 1–16. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Current Pharmaceutical Biotechnology, 17(14), 1245–1257. [Link]

  • National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved July 7, 2025, from [Link]

  • Hünecke, S., et al. (2021). Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation. International Journal of Molecular Sciences, 22(11), 5693. [Link]

  • Ohno, T., et al. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 5(2), 73-85. [Link]

  • Li, Y., et al. (2018). A preliminary investigation of the toxic effects of Benzylpenicilloic acid. Food and Chemical Toxicology, 112, 183-191. [Link]

  • National Toxicology Program. (2006, November). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Ariza, A., et al. (2016). In Vitro Diagnostic Testing for Antibiotic Allergy. Journal of Investigational Allergology and Clinical Immunology, 26(4), 221–231. [Link]

  • Sabato, V., & Bridts, C. H. (2024). The use of basophil activation tests (BATs) in the diagnosis of penicillin allergy. The Journal of Allergy and Clinical Immunology: In Practice, 12(3), 800–802. [Link]

  • Organisation for Economic Co-operation and Development. (2020). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pichler, W. J. (2002). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 57(1), 40–41. [Link]

  • Wedi, B., & Schuler, S. (2023). Determining the role of basophil activation testing in reported type 1 allergy to beta-lactam antibiotics. Frontiers in Allergy, 4, 1289133. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023, September 26). In vitro testing for penicillin allergy & antibiotic intolerance. [Link]

  • Pós, Z., et al. (2020). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. International Journal of Molecular Sciences, 21(11), 3848. [Link]

  • Glässner, A., et al. (2022). Lymphocyte transformation test for drug allergy detection: When does it work?. Annals of Allergy, Asthma & Immunology, 129(4), 497–506.e3. [Link]

  • International Council for Harmonisation. (2011, November 9). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). [Link]

  • Organisation for Economic Co-operation and Development. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Wicha, S. G., et al. (2021). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. Antibiotics, 10(11), 1335. [Link]

  • Blanca, M., et al. (1999). Toward an in Vitro Test for the Diagnosis of Allergy to Penicillins. Synthesis, Characterization, and Use of β-Lactam and β-Lactam Metabolite Poly-l-lysines Which Recognize Human IgE Antibodies. Bioconjugate Chemistry, 10(5), 841–849. [Link]

  • Kivity, S., et al. (2021). The Role of the Basophil Activation Test in the Diagnosis of Drug-Induced Anaphylaxis. Journal of Clinical Medicine, 10(16), 3584. [Link]

  • PETA International Science Consortium Ltd. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Navarro, C., et al. (1985). Penicillin allergy: in vivo and in vitro diagnostic methods. Allergologia et Immunopathologia, 13(6), 487–492. [Link]

  • Glässner, A., et al. (2022). Lymphocyte transformation test for drug allergy detection. RWTH Publications. [Link]

  • Chang, Y. C., et al. (2011). Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells. Investigative Ophthalmology & Visual Science, 52(7), 4214–4222. [Link]

  • Assem, E. S., & Schild, H. O. (1968). Detection of Allergy to Penicillin and Other Antigens by In-vitro Passive Sensitization and Histamine Release from Human and Monkey Lung. British Medical Journal, 3(5613), 272–276. [Link]

  • Organisation for Economic Co-operation and Development. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • Kutszegi, N., et al. (2017). Performance Characteristics of Basophil Activation Tests for Diagnosing Penicillin Allergy: A Meta-Analysis. The Journal of Allergy and Clinical Immunology: In Practice, 5(4), 1039–1045.e1. [Link]

  • Aberer, W., et al. (2016). Evaluation of Lymphocyte Transformation Test Results in Patients with Delayed Hypersensitivity Reactions following the Use of Anticonvulsant Drugs. International Archives of Allergy and Immunology, 170(4), 245–252. [Link]

  • Parker, C. W., et al. (1962). STUDIES ON THE MECHANISM OF THE FORMATION OF THE PENICILLIN ANTIGEN: III. THE N-(D-α-BENZYLPENICILLOYL) GROUP AS AN ANTIGENIC DETERMINANT RESPONSIBLE FOR HYPERSENSITIVITY TO PENICILLIN G. The Journal of Experimental Medicine, 115(4), 821–838. [Link]

  • Carpenter, F. H., Turner, R. A., & du Vigneaud, V. (1948). This compound as an intermediate in the synthesis of benzylpenicillin. The Journal of Biological Chemistry, 176(2), 893–906. [Link]

Sources

Safety Operating Guide

Technical Advisory: Safe Handling and Disposal of Benzylpenicillenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Benzylpenicillenic acid (CAS 3264-88-8) is not merely a waste product; it is a highly reactive rearrangement derivative of Benzylpenicillin (Penicillin G).[1] In laboratory settings, it frequently forms spontaneously in aqueous solutions under acidic conditions or during prolonged storage.[1]

Critical Safety Alert: this compound is a potent immunogen.[1] It is chemically distinct from the parent penicillin molecule and is a primary intermediate in the formation of the penicilloyl determinant—the major hapten responsible for penicillin allergies. Improper disposal does not just risk regulatory non-compliance; it risks inducing anaphylactic sensitization in laboratory personnel and downstream waste handlers.[1]

This guide provides a validated, chemically grounded protocol for the containment, deactivation, and disposal of this compound, adhering to EPA Subpart P standards for hazardous pharmaceutical waste.

Chemical Hazard Profile & Containment Strategy

Before initiating any disposal workflow, you must establish a "Zero-Exposure" containment zone.[1] Unlike standard organic solvents, the primary risk here is inhalation sensitization (H334), where even trace quantities can trigger life-threatening immune responses in sensitized individuals.[1]

Parameter Technical Specification
Compound Name This compound
CAS Number 3264-88-8
Parent Compound Benzylpenicillin (Penicillin G) - CAS 61-33-6
Primary Hazard Respiratory Sensitizer (H334) ; Skin Sensitizer (H317)
Molecular Weight 334.39 g/mol
Solubility Soluble in organic solvents; unstable in water (hydrolyzes).[1]
Engineering Controls Mandatory: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]
PPE Requirements Nitrile gloves (double-gloved), lab coat, safety goggles.[1] Respiratory protection (N95 or P100) is required if handling open powder outside a hood.[1]

The Chemistry of Deactivation (The "Why")

To safely dispose of this compound, we must chemically dismantle its ability to bind to proteins. The molecule possesses a reactive beta-lactam ring (or its rearranged oxazolone structure in the penicillenic form) which acts as an electrophile, attacking the nucleophilic amino groups (lysine residues) on human proteins.[1]

The Deactivation Strategy: We utilize Alkaline Hydrolysis .[1] By exposing the compound to a strong base (Sodium Hydroxide), we force the nucleophilic attack of the hydroxide ion (


) onto the carbonyl carbon of the ring system.[1] This opens the ring, converting the reactive immunogen into Benzylpenilloic acid  (or Penicilloic acid derivatives), which are thermodynamically stable and lack the ring tension required to cross-link proteins effectively.[1]
Diagram 1: Degradation & Deactivation Pathway

This pathway illustrates the rearrangement of Penicillin G into Penicillenic Acid and its subsequent inactivation by NaOH.

DegradationPathway PenG Benzylpenicillin (Penicillin G) CAS: 61-33-6 PenAcid This compound (Reactive Immunogen) CAS: 3264-88-8 PenG->PenAcid Rearrangement Acid Acidic Conditions / Storage Inactive Benzylpenilloic Acid (Ring Opened / Inactive) CAS: 73184-06-2 PenAcid->Inactive Hydrolysis NaOH 1M NaOH Treatment (Nucleophilic Attack)

Caption: Chemical progression from parent compound to reactive intermediate (Penicillenic Acid), followed by alkaline hydrolysis to the inactive Penilloic form.[1][2]

Validated Disposal Protocols

Regulatory Constraint (EPA Subpart P): Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals, you are prohibited from sewering (pouring down the drain) hazardous pharmaceutical waste.[1][3][4] The chemical inactivation described below is a pre-treatment step for liquid waste to reduce occupational hazard before it is solidified or sent for incineration.[1] It is not a license to discharge into municipal water systems.[1]

Protocol A: Solid Waste (Powder/Residue)

Best for: Expired stocks, contaminated weighing boats, solid spill cleanup materials.[1]

  • Containment: Do not attempt to dissolve solid powder for the sake of disposal. This increases aerosolization risks.[1]

  • Packaging: Place the solid waste directly into a RCRA-compliant hazardous waste container (typically a black bin for pharmaceutical incineration).

  • Labeling: Label clearly as "Hazardous Waste - Pharmaceutical - this compound."

  • Disposal: Seal and arrange for pickup by your licensed hazardous waste contractor for High-Temperature Incineration .

Protocol B: Liquid Waste & Chemical Inactivation

Best for: Stock solutions, reaction mixtures, or decontaminating glassware.[1]

Reagents Needed:

  • Sodium Hydroxide (NaOH), 1.0 M solution.[1][2]

  • pH Test Strips (Range 10-14).[1]

Step-by-Step Procedure:

  • Preparation: In a fume hood, transfer the liquid waste containing this compound into a chemically resistant beaker (Polypropylene or Glass).

  • Alkalinization: Slowly add 1.0 M NaOH to the waste solution.

    • Ratio: Add a volume of NaOH equal to at least 2x the volume of the waste solution (2:1 ratio) to ensure excess base.[1]

    • Target: Ensure the final concentration of NaOH is > 0.5 M.

  • Validation (Self-Check): Dip a pH strip into the mixture. The pH must be > 12 .[1] If not, add more NaOH.[1]

  • Reaction Time: Cover the beaker (do not seal tight; allow for gas expansion) and stir gently.

    • Duration: Allow to react for minimum 4 hours (Overnight/12+ hours is preferred to guarantee complete ring opening).

  • Neutralization (Optional but Recommended): After the reaction time, neutralize the solution to pH 7–9 using 1.0 M Hydrochloric Acid (HCl) to make handling safer for waste technicians.[1]

  • Final Disposal: Pour the now-deactivated liquid into a carboy labeled "Non-Regulated Chemical Waste - Deactivated Beta-Lactams" (or per your facility's specific coding).

    • Note: Even deactivated waste should go to incineration/chemical treatment, not the sink, to prevent environmental accumulation of pharmaceutical degradation products.

Operational Decision Matrix

Use this workflow to determine the correct disposal path for your specific situation.

DisposalMatrix Start Identify Waste Type IsSolid Solid / Powder? Start->IsSolid IsLiquid Liquid / Solution? IsSolid->IsLiquid No Incinerate Segregate for Incineration (RCRA Container) IsSolid->Incinerate Yes Treat Add 1M NaOH (pH > 12) Wait > 4 Hours IsLiquid->Treat Yes Neutralize Neutralize to pH 7-9 Treat->Neutralize Solidify Absorb/Solidify Neutralize->Solidify If required by vendor Dispose Dispose as Chemical Waste (No Sewering) Neutralize->Dispose Liquid stream Solidify->Dispose

Caption: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

If this compound powder is spilled outside the hood:

  • Evacuate: Clear the immediate area to allow aerosols to settle (15 mins).[1]

  • PPE Up: Don N95/P100 respirator, double gloves, and safety goggles.[1]

  • Cover: Gently cover the spill with paper towels soaked in 1.0 M NaOH .[1] This prevents dust generation and begins inactivation immediately.[1]

  • Wait: Allow the NaOH to sit on the spill for 20 minutes.

  • Clean: Wipe up the slurry.[1] Place all towels and waste into a hazardous waste bag.

  • Wash: Clean the surface again with soap and water.[1]

References

  • PubChem. (n.d.).[1][5] this compound (Compound).[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][9] Retrieved from [Link][1]

  • Ghamrawi, S., et al. (2021).[1] Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI Water. Retrieved from [Link][1][2][4][10]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Occupational Health Guideline for Soluble Penicillin Compounds. NIOSH. Retrieved from [Link]

Sources

A Strategic Guide to the Safe Handling of Benzylpenicillenic Acid: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical compound handling, ensuring personal and environmental safety is paramount. Benzylpenicillenic acid, a key compound related to penicillin antibiotics, requires meticulous handling due to its potential as a respiratory and skin sensitizer.[1][2] This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting. It moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation.

Hazard Assessment: Understanding the Risks of this compound

This compound and its salts are potent sensitizers, meaning that repeated exposure, even at low levels, can lead to the development of allergic reactions.[1][2] These reactions can manifest as skin rashes (contact dermatitis) or respiratory issues, including asthma-like symptoms.[1][2][3][4] The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder and direct skin contact.[1][5] Therefore, all handling procedures must be designed to minimize the generation of dust and prevent skin contact.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[3][6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][3][6]

These classifications underscore the critical need for appropriate engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and use of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8] For handling this compound, a multi-layered approach to PPE is essential.

Core PPE Requirements

The following table outlines the minimum PPE required for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesProvides a barrier against incidental skin contact. Nitrile is preferred over latex to avoid potential latex allergies.[9]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[9][10]
Eye Protection Safety Glasses with Side ShieldsProtects eyes from splashes or airborne particles.[9][10]
Footwear Closed-toe ShoesPrevents injury from dropped objects or spills.[9]
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of aerosol generation (e.g., weighing, preparing concentrated solutions), enhanced PPE is required:

PPE ComponentSpecificationRationale
Hand Protection Double Gloving (two pairs of nitrile gloves)Provides an additional layer of protection in case the outer glove is compromised.[8]
Respiratory Protection NIOSH-approved N95 Respirator or higherProtects against the inhalation of fine powders or aerosols.[11]
Face Protection Face ShieldProvides an additional barrier to protect the entire face from splashes.[7]

Experimental Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Safety Glasses/Goggles Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Safe Handling Procedures: A Step-by-Step Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure to this compound.

Preparation
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to ensure adequate ventilation.[1]

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to avoid reaching outside of the hood during the procedure.

  • Don PPE: Put on the appropriate PPE as outlined in the "Core PPE Requirements" table. For weighing and other powder handling, use the "Enhanced PPE" recommendations.

Weighing and Reconstitution
  • Tare the Balance: Place a weigh boat on the analytical balance and tare it.

  • Dispense Powder: Carefully dispense the desired amount of this compound powder onto the weigh boat. Avoid creating dust clouds.

  • Reconstitution: If preparing a solution, add the diluent to the vessel first, then carefully add the weighed powder to the liquid to minimize aerosolization.

  • Mixing: Gently swirl or vortex the solution to dissolve the powder. Avoid vigorous shaking that could create aerosols.

Post-Handling
  • Clean Up: Decontaminate all surfaces and equipment that may have come into contact with this compound. See the "Waste Disposal & Decontamination" section for appropriate procedures.

  • Doff PPE: Remove PPE in the correct order as illustrated in the "Donning and Doffing PPE" diagram.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Logical Relationship: Handling this compound

The following diagram illustrates the logical flow of the safe handling procedure.

Handling_Procedure A Preparation (Designated Area, Gather Materials, Don PPE) B Weighing and Reconstitution (Tare, Dispense, Reconstitute, Mix) A->B C Post-Handling (Clean Up, Doff PPE, Wash Hands) B->C

Caption: Logical flow of the safe handling procedure.

Waste Disposal & Decontamination: Ensuring a Safe Environment

Proper disposal of this compound waste and decontamination of work surfaces are critical to prevent inadvertent exposure and environmental contamination.

Waste Disposal

All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect contaminated liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[5][12]

Spill Cleanup

In the event of a spill, follow these steps immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Inform your supervisor and any other personnel in the vicinity.

  • Don PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection.

  • Containment: Cover the spill with an absorbent material.[13]

  • Decontamination: A study has shown that a sporicidal disinfectant containing peracetic acid and hydrogen peroxide can effectively decontaminate surfaces with beta-lactam antibiotics.[14] Apply the decontamination solution to the spill area and allow for the recommended contact time.[13]

  • Cleanup: Wipe up the spill using absorbent pads, working from the outside in.

  • Dispose: Place all cleanup materials in a sealed hazardous waste container.

  • Final Clean: Clean the area again with a standard laboratory disinfectant.

Workflow: Spill Decontamination

The following diagram outlines the workflow for decontaminating a this compound spill.

Spill_Cleanup Start Spill Occurs A Evacuate and Alert Start->A B Don Enhanced PPE A->B C Contain Spill with Absorbent Material B->C D Apply Decontamination Solution C->D E Wipe Up Spill D->E F Dispose of Waste E->F G Final Clean of Area F->G End Area is Safe G->End

Caption: Workflow for spill decontamination.

Conclusion

The safe handling of this compound is a responsibility that rests on a foundation of knowledge, preparation, and adherence to established protocols. By understanding the risks, utilizing the appropriate PPE, following meticulous handling procedures, and having a clear plan for waste disposal and decontamination, researchers can protect themselves and their colleagues while advancing their vital work. This guide serves as a comprehensive resource to be integrated into your laboratory's safety culture, ensuring that every interaction with this compound is a safe one.

References

  • Penicillin_Cephalosporin_Decontamination_of_Facilities[3]. (n.d.). Scribd. Retrieved from [Link]

  • Decontamination Procedures Guidance dated 3-11-2020. (2020, March 11). Medic 911. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - AFNS Safety. (n.d.). University of Alberta. Retrieved from [Link]

  • Benzylpenillic acid. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. Contec Inc. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • PPE in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Environmental Cleaning Procedures. (2024, March 19). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]

  • Sensitizers in the Workplace. (2023, December 7). ICC Help Center. Retrieved from [Link]

  • Respiratory Sensitization. (n.d.). Society for Chemical Hazard Communication. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.